Propargyl-PEG8-Boc
Description
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O10/c1-5-7-26-9-11-28-13-15-30-17-19-32-21-22-33-20-18-31-16-14-29-12-10-27-8-6-23(25)34-24(2,3)4/h1H,6-22H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEMRRCREJIMCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG8-Boc: A Technical Guide for Researchers
An In-depth Examination of the Structure, Properties, and Applications of a Versatile Heterobifunctional Linker in Drug Discovery and Bioconjugation.
Introduction
Propargyl-PEG8-Boc is a heterobifunctional molecule widely employed in the fields of chemical biology, drug discovery, and materials science. This polyethylene glycol (PEG)-based linker is characterized by the presence of a terminal propargyl group and a Boc-protected amine. The propargyl group facilitates covalent bond formation with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The Boc-protected amine provides a stable, yet readily cleavable, functional handle for subsequent chemical modifications. The eight-unit PEG chain imparts increased hydrophilicity and biocompatibility to the molecule, which can enhance the solubility and pharmacokinetic properties of the resulting conjugates.
This technical guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, with a particular focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols for its use in bioconjugation and subsequent deprotection are also provided.
Chemical Structure and Properties
This compound is comprised of a propargyl group at one terminus of a discrete PEG8 linker and a tert-butyloxycarbonyl (Boc) protected amine at the other. The presence of these orthogonal functional groups allows for sequential and specific chemical modifications.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C24H45NO10 | [1][2] |
| Molecular Weight | 507.6 g/mol | [2] |
| CAS Number | 2183440-31-3 | [1][2] |
| Appearance | Pale yellow or colorless oily matter/solid | [][] |
| Purity | Typically >95% | [1][5] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C for long-term storage | [2] |
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable tool in a variety of research and drug development applications.
PROTAC Linker
A primary application of this compound is as a linker in the synthesis of PROTACs.[6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The linker component of a PROTAC is crucial for its efficacy, as the length and composition of the linker determine the spatial orientation of the target protein and the E3 ligase in the ternary complex.[9] The PEG8 chain of this compound provides a flexible and hydrophilic spacer, which can improve the solubility and cell permeability of the resulting PROTAC.[9]
Bioconjugation and "Click Chemistry"
The terminal propargyl group of this compound is a versatile handle for bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11][12] This highly efficient and specific "click" reaction allows for the covalent attachment of this compound to a wide range of azide-functionalized molecules, including proteins, peptides, nucleic acids, and small molecule drugs.[13][14] This enables the PEGylation of biomolecules, which can improve their stability, solubility, and pharmacokinetic profiles.
Experimental Protocols
The following are representative protocols for the use of this compound in common laboratory procedures. These should be considered as a starting point, and optimization may be necessary for specific applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand
-
Solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/H2O)
-
Reaction vessel
-
Purification supplies (e.g., HPLC or silica gel chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO4 in water.[15]
-
Prepare a 200 mM stock solution of THPTA in water.[15]
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[15]
-
-
Reaction Setup:
-
In a reaction vessel, add the azide-functionalized molecule (1 equivalent).
-
Add this compound (1.2 equivalents).
-
Add the solvent to achieve a final reaction concentration of approximately 1-10 mM.
-
In a separate tube, pre-mix CuSO4 (0.1 equivalents) and THPTA (0.2 equivalents) and let it stand for a few minutes.[15]
-
Add the CuSO4/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding sodium ascorbate (1 equivalent).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by an appropriate method (e.g., LC-MS or TLC). Reactions are often complete within 1-4 hours.
-
-
Purification:
-
Upon completion, quench the reaction with a small amount of EDTA to chelate the copper.
-
Dilute the reaction mixture with an appropriate solvent and purify the product by preparative HPLC or silica gel chromatography.
-
Boc Deprotection under Acidic Conditions
This protocol describes the removal of the Boc protecting group to yield a free amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)
-
Dichloromethane (DCM) as a solvent
-
Reaction vessel
-
Rotary evaporator
-
Diethyl ether (cold)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM in a round-bottom flask.[16]
-
Cool the solution to 0 °C in an ice bath.
-
-
Deprotection:
-
Monitoring and Work-up:
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess acid.[16]
-
-
Product Precipitation:
-
Add cold diethyl ether to the residue to precipitate the deprotected product, typically as a salt (e.g., TFA or HCl salt).[16]
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether and dry under vacuum.
-
Mandatory Visualizations
The following diagrams illustrate key workflows involving this compound.
Caption: Workflow for the synthesis of a PROTAC molecule using this compound.
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. precisepeg.com [precisepeg.com]
- 2. t-Boc-N-Amido-PEG8-propargyl, 2183440-31-3 | BroadPharm [broadpharm.com]
- 5. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 15. axispharm.com [axispharm.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Propargyl-PEG8-Boc Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Propargyl-PEG8-Boc, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This linker features a terminal propargyl group for click chemistry applications, a hydrophilic 8-unit polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for controlled, sequential conjugation. This document details plausible synthetic pathways, experimental protocols, and data presentation to assist researchers in the successful synthesis and application of this versatile molecule.
Introduction
Heterobifunctional linkers are indispensable tools in modern drug development and chemical biology, enabling the precise connection of two different molecular entities. The this compound linker has emerged as a particularly valuable reagent due to its well-defined structure and orthogonal reactive groups. The propargyl group allows for efficient and specific conjugation to azide-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). The Boc-protected amine provides a stable, yet readily cleavable, functional group that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation to carboxylic acids, activated esters, or other electrophiles. The PEG8 spacer imparts hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting conjugates, as well as provide an optimal spatial separation between the conjugated molecules.
This guide will delineate the synthetic routes to this compound, offering detailed experimental procedures, and presenting key data in a clear and accessible format.
Synthesis Pathways
The synthesis of this compound can be approached via two primary retrosynthetic pathways, depending on the commercially available starting materials:
-
Pathway A: Propargylation of a Boc-protected PEG-alcohol. This is a direct and efficient route if Boc-NH-PEG8-OH is available. The terminal hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a propargyl-containing nucleophile. Alternatively, direct propargylation can be achieved under basic conditions.
-
Pathway B: Boc protection of a propargylated PEG-amine. This pathway is viable if Propargyl-PEG8-NH2 is the starting material. The primary amine is protected using di-tert-butyl dicarbonate (Boc)2O under basic conditions.
This guide will focus on Pathway A, as it offers a more common and versatile approach starting from a hydroxyl-terminated PEG.
Visualization of the General Synthesis Pathway
The following diagram illustrates the general synthetic workflow for obtaining this compound from a suitable PEG8 starting material.
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via Pathway A.
Materials and Methods
All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Step 1: Tosylation of Boc-NH-PEG8-OH
This step activates the terminal hydroxyl group for subsequent nucleophilic substitution.
Reaction Scheme:
Boc-NH-PEG8-OH + TsCl --(TEA, DCM)--> Boc-NH-PEG8-OTs
Procedure:
-
Dissolve Boc-NH-PEG8-OH (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA, 1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG8-OTs. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.
Step 2: Propargylation of Boc-NH-PEG8-OTs
This step introduces the terminal alkyne functionality.
Reaction Scheme:
Boc-NH-PEG8-OTs + HC≡CCH2ONa --(DMF)--> this compound
Procedure:
-
Prepare a solution of sodium propargyl oxide by adding propargyl alcohol (3.0 eq) to a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 3.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C. Stir for 30 minutes at this temperature.
-
Add a solution of Boc-NH-PEG8-OTs (1.0 eq) in a minimal amount of anhydrous DMF to the freshly prepared sodium propargyl oxide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound linker.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H45NO10 |
| Molecular Weight | 507.62 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, DMF, DMSO, Ethyl Acetate |
Table 2: Summary of a Representative Synthesis of this compound
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Typical Yield |
| 1 | Tosylation | Boc-NH-PEG8-OH | Boc-NH-PEG8-OTs | TsCl, TEA | DCM | >90% |
| 2 | Propargylation | Boc-NH-PEG8-OTs | This compound | Propargyl alcohol, NaH | DMF | 70-85% |
Table 3: Representative ¹H NMR Characterization Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| -C(CH₃)₃ | ~1.44 | s |
| -C≡CH | ~2.45 | t |
| -O-CH₂-C≡CH | ~4.20 | d |
| PEG backbone (-O-CH₂-CH₂-O-) | 3.55-3.75 | m |
| -NH- | ~5.20 | br s |
Experimental Workflow Visualization
The following diagram provides a visual representation of the key experimental steps and decision points in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a critical process for obtaining a versatile linker for advanced applications in drug development and bioconjugation. The pathway detailed in this guide, starting from a Boc-protected PEG alcohol, provides a reliable and efficient method for producing this valuable compound. By following the outlined experimental protocols and utilizing the provided data for characterization, researchers can confidently synthesize and implement this compound in their research endeavors.
In-depth Technical Guide to Propargyl-PEG8-Boc Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention, moving beyond traditional occupancy-based inhibition to an event-driven mechanism that eliminates disease-causing proteins. At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding and E3-ligase-binding moieties is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex.
This technical guide focuses on Propargyl-PEG8-Boc, a versatile linker building block widely employed in the synthesis of PROTACs and other bioconjugates. This guide will clarify the chemical identity of commercially available this compound variants, detail their physicochemical properties, provide exemplary experimental protocols, and illustrate their application in the context of PROTAC-mediated protein degradation.
Physicochemical Properties of this compound Variants
It is crucial for researchers to recognize that the name "this compound" can refer to two distinct chemical structures with different reactive functionalities and physicochemical properties. The selection of the appropriate variant is dependent on the intended synthetic route.
Table 1: Physicochemical Data for this compound Variants
| Common Name | Boc-NH-PEG8-propargyl | Propargyl-PEG8-t-butyl ester |
| Systematic Name | tert-butyl (1-prop-2-ynyloxy-3,6,9,12,15,18,21,24-octaoxaoctacosan-28-yl)carbamate | tert-butyl 2-(1-(prop-2-ynyloxy)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-yloxy)acetate |
| CAS Number | 2183440-31-3 | 2055014-96-3 |
| Molecular Formula | C24H45NO10 | C24H44O10 |
| Molecular Weight | 507.61 g/mol | 492.60 g/mol |
| Key Functional Groups | Propargyl, Boc-protected Amine | Propargyl, tert-butyl ester |
Role in PROTAC Design and Synthesis
The this compound linker offers a combination of features beneficial for PROTAC development:
-
Polyethylene Glycol (PEG) Spacer: The eight-unit PEG chain enhances aqueous solubility and can improve cell permeability, addressing common challenges in PROTAC development. The flexibility of the PEG linker allows for the necessary spatial arrangement between the target protein and the E3 ligase to form a productive ternary complex.
-
Propargyl Group: This terminal alkyne is a key functional handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and bioorthogonal, allowing for the covalent linkage of the linker to a molecule bearing an azide group with high specificity and yield.
-
Protected Functional Group (Boc-Amine or t-Butyl Ester): The protected group on the terminus opposite the propargyl group allows for selective, orthogonal deprotection and subsequent conjugation to the second ligand of the PROTAC. This enables a modular and controlled synthetic strategy.
The general workflow for synthesizing a PROTAC using a this compound linker involves a series of protection, coupling, and deprotection steps to sequentially attach the POI ligand and the E3 ligase ligand.
Caption: General synthetic workflow for PROTAC assembly using a this compound linker.
Experimental Protocols
The following are representative, detailed methodologies for the key transformations involved in synthesizing a PROTAC using this compound linkers.
Protocol 1: Boc Deprotection of Boc-NH-PEG8-propargyl
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal a primary amine, ready for coupling to a carboxylic acid-functionalized ligand.
Materials:
-
Boc-NH-PEG8-propargyl
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve Boc-NH-PEG8-propargyl (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG8-propargyl linker.
Protocol 2: Amide Coupling of Amine-PEG8-propargyl to a Ligand
This protocol details the coupling of the deprotected amine linker to a ligand containing a carboxylic acid, such as a derivative of thalidomide for CRBN recruitment.
Materials:
-
Amine-PEG8-propargyl (from Protocol 1)
-
Carboxylic acid-functionalized ligand (e.g., Pomalidomide-acid) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Amine-PEG8-propargyl (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired ligand-PEG8-propargyl intermediate.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to conjugate the propargyl-functionalized intermediate with an azide-bearing POI ligand.
Materials:
-
Ligand-PEG8-propargyl intermediate (from Protocol 2) (1.0 eq)
-
Azide-functionalized POI ligand (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent system (e.g., t-BuOH/H2O 1:1 or DMF)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
Dissolve the Ligand-PEG8-propargyl intermediate and the azide-functionalized POI ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of copper(II) sulfate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, the reaction mixture can be purified directly by preparative HPLC to isolate the final PROTAC molecule.
Application in a Biological Context: PROTAC-Mediated Degradation
PROTACs synthesized using this compound linkers function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for a PROTAC molecule in targeted protein degradation.
Conclusion
The this compound linker is a powerful and versatile tool in the development of PROTACs and other complex molecular architectures. Its well-defined structure, solubility-enhancing properties, and orthogonal reactive handles allow for a modular and efficient approach to synthesizing novel therapeutics. A clear understanding of the different chemical entities available under this name, coupled with robust and optimized experimental protocols, is essential for researchers aiming to leverage the full potential of targeted protein degradation in drug discovery.
The Indispensable Role of the Boc Protecting Group in Modern Chemical Synthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical synthesis, particularly in the realms of pharmaceutical development and the total synthesis of complex natural products, the strategic use of protecting groups is paramount. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a cornerstone for the protection of amine functionalities. Its widespread adoption stems from its remarkable stability across a range of chemical environments and, crucially, its facile and selective removal under acidic conditions. This technical guide provides an in-depth exploration of the Boc protecting group, from its fundamental mechanisms of action to its practical applications, supported by detailed experimental protocols and comparative data.
Core Principles of the Boc Protecting Group
The tert-butyloxycarbonyl group is a carbamate-based protecting group valued for its robustness against basic, nucleophilic, and reductive conditions, while being readily cleaved by acids.[1][2][3] This unique reactivity profile forms the basis of its orthogonality with other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic strategies.[1][2][4]
Mechanism of Protection
The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[2][5] The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.
The mechanism can proceed with or without a base. In the absence of a base, the intermediate tert-butyl carbonate acts as the base to deprotonate the amine.[6] The resulting tert-butyl bicarbonate is unstable and decomposes to tert-butanol and carbon dioxide.[6] When a base such as triethylamine (TEA) or 4-(dimethylaminopyridine) (DMAP) is used, it facilitates the deprotonation of the protonated amine in the tetrahedral intermediate.[7][8] The use of a base can accelerate the reaction and is often employed for less nucleophilic amines.[2]
Mechanism of Deprotection
The acid-lability of the Boc group is the cornerstone of its utility.[9] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] The mechanism is initiated by protonation of the carbamate's carbonyl oxygen.[2][11] This is followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[2][12] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[11][13]
A potential side reaction during deprotection is the alkylation of nucleophilic residues (e.g., methionine or tryptophan in peptides) by the liberated tert-butyl cation.[2][14] This can be mitigated by the addition of scavengers such as anisole, thioanisole, or cresol to the deprotection cocktail.[2][8]
Applications in Chemical Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Boc group was central to the pioneering work of Bruce Merrifield in solid-phase peptide synthesis, a technology that revolutionized the field.[15][16] In the "Boc/Bzl" strategy, the Nα-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable benzyl-based (Bzl) groups.[15][17]
The SPPS cycle involves a series of repeated steps:
-
Deprotection: The Nα-Boc group of the resin-bound amino acid is removed with a moderately strong acid, typically 25-50% TFA in dichloromethane (DCM).[9][18]
-
Neutralization: The resulting ammonium salt is neutralized with a base, commonly diisopropylethylamine (DIEA), to liberate the free amine for coupling.[17]
-
Coupling: The next Boc-protected amino acid is activated (e.g., with DCC or HBTU) and coupled to the free amine of the growing peptide chain.[15]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[9]
This iterative process is continued until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF).[16][19]
Orthogonal Protection Strategies
The success of complex multi-step syntheses often hinges on the concept of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others.[20] The Boc group is a key player in such strategies.
Quantitative Data and Reaction Conditions
The efficiency of Boc protection and deprotection is highly dependent on the substrate and reaction conditions. The following tables summarize typical conditions and outcomes.
Table 1: Typical Conditions for N-Boc Protection
| Reagent | Base | Solvent | Temperature (°C) | Typical Time | Yield | Notes |
| Boc₂O | DMAP (cat.) | CH₂Cl₂ or MeCN | Room Temp | 1 - 12 h | High | Standard for many amines.[8] |
| Boc₂O | TEA or DIEA | THF or H₂O/THF | Room Temp - 40 | 1 - 6 h | High | Common for general purpose protection.[21] |
| Boc₂O | NaOH | H₂O/Dioxane | Room Temp | 1 - 4 h | High | Often used for amino acids.[2] |
| Boc₂O | None | H₂O/Acetone | Room Temp | 8 - 12 min | Excellent | Catalyst-free, green chemistry approach.[3] |
Table 2: Comparative Data for N-Boc Deprotection
| Reagent/Method | Solvent | Temperature (°C) | Typical Time | Advantages | Disadvantages |
| TFA (20-50%) | CH₂Cl₂ | Room Temp | 0.5 - 4 h | Highly effective, volatile, easy removal.[12] | Corrosive, can affect other acid-labile groups.[10] |
| HCl (4M) | Dioxane or EtOAc | Room Temp | 1 - 4 h | Effective, product precipitates as HCl salt.[10] | Can be harsh for sensitive substrates. |
| TMSI | CH₂Cl₂ or MeCN | Room Temp | < 15 min | Very fast and mild for sensitive substrates.[8][10] | Reagent is moisture-sensitive. |
| ZnBr₂ | CH₂Cl₂ | Room Temp | Overnight | Mild Lewis acid condition.[13][21] | Slower reaction times. |
| Thermal (Reflux) | H₂O | 90 - 100 | 10 - 15 min | Green, avoids corrosive acids.[12][22] | High temperature may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amine
-
Reagents and Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) (1.5 equiv) or 4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., TEA or DMAP) to the solution.
-
Add Boc₂O to the reaction mixture portion-wise or as a solution in the same solvent.
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Protocol 2: General Procedure for N-Boc Deprotection using TFA
-
Reagents and Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add TFA dropwise to the stirred solution to achieve the desired concentration (typically 20-50% v/v).[12]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS.[10]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[10]
-
Protocol 3: N-Boc Deprotection using HCl in Dioxane
-
Reagents and Materials:
-
Boc-protected amine (1.0 equiv)
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
-
Procedure:
-
Suspend or dissolve the Boc-protected amine in the 4M HCl in dioxane solution.[10]
-
Stir the mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with a solvent like diethyl ether to remove non-polar impurities.[10]
-
Dry the resulting hydrochloride salt under vacuum.
-
Conclusion
The tert-butyloxycarbonyl protecting group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its unique combination of stability and controlled, acid-catalyzed lability has made it indispensable in the synthesis of complex molecules, from peptides to pharmaceuticals.[9][23] A thorough understanding of its underlying chemistry, reaction kinetics, and orthogonality is essential for its effective implementation. While newer protecting groups and strategies continue to emerge, the robustness and reliability of Boc chemistry ensure its continued and significant role in advancing chemical synthesis and drug development.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. chempep.com [chempep.com]
- 19. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fiveable.me [fiveable.me]
- 21. Amine Protection / Deprotection [fishersci.co.uk]
- 22. mcours.net [mcours.net]
- 23. nbinno.com [nbinno.com]
The Linchpin of Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond mere protein inhibition to achieving targeted protein elimination. These heterobifunctional molecules catalytically hijack the cell's intrinsic ubiquitin-proteasome system to degrade proteins of interest (POIs). A PROTAC molecule is elegantly composed of three parts: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and connecting these two crucial elements, the chemical linker.[1][2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[3][4]
This technical guide provides a comprehensive overview of the PROTAC linker, detailing its functions, classification, and the structure-activity relationships that govern its performance. It includes consolidated quantitative data, detailed experimental protocols for key assays, and visualizations to illuminate the complex interplay of factors in rational PROTAC design.
The Multifaceted Function of the PROTAC Linker
The linker is not merely a tether but an active contributor to the PROTAC's mechanism of action. Its primary functions include:
-
Enabling Ternary Complex Formation: The linker's foremost role is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1] This proximity is the prerequisite for the E3 ligase to transfer ubiquitin to the POI.[2]
-
Dictating Ternary Complex Geometry and Stability: The length, rigidity, and composition of the linker control the relative orientation and distance between the POI and E3 ligase.[3][5] An optimal linker promotes favorable protein-protein interactions between the two proteins, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[6][7]
-
Modulating Physicochemical Properties: PROTACs are often large molecules that fall outside Lipinski's "rule of five," making properties like solubility and cell permeability significant hurdles. The linker is a key tool for tuning these characteristics.[1][8] Hydrophilic linkers, such as those containing polyethylene glycol (PEG), can enhance aqueous solubility, while more hydrophobic alkyl linkers can influence membrane permeability.[9][10]
-
Influencing Pharmacokinetics (DMPK): The linker's chemical nature impacts the drug metabolism and pharmacokinetic (DMPK) profile of the PROTAC.[11][12] It can be a site of metabolic activity, and modifications to the linker can improve stability and oral bioavailability.[8][13]
Classification of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common motifs are flexible chains, with a growing interest in more rigid and functionalized designs.[9][14]
-
Flexible Linkers:
-
Alkyl Chains: These are the simplest linkers, composed of saturated or unsaturated hydrocarbon chains. They are synthetically accessible and offer significant conformational flexibility. However, they are typically hydrophobic, which can negatively impact solubility.[9][10]
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are the most common type, found in over 50% of reported PROTACs.[9] They impart hydrophilicity, which can improve solubility and permeability. The length of PEG linkers is easily tunable to optimize ternary complex formation.[9][10]
-
-
Rigid Linkers:
-
These linkers incorporate cyclic structures (e.g., piperazine, piperidine, phenyl rings) or unsaturated bonds (alkynes) to restrict conformational freedom.[9][10] This rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency and selectivity.[9]
-
-
"Clickable" Linkers:
-
The use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis.[11][15] This reaction forms a stable and rigid triazole ring, allowing for the modular and rapid assembly of PROTAC libraries to screen for optimal linker length and composition.[15][16]
-
Quantitative Analysis of Linker Performance
The optimization of a PROTAC is an empirical process where the linker is systematically modified to achieve maximal degradation of the target protein. Efficacy is typically measured by DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum percentage of degradation).[9][17] The following tables summarize quantitative data from studies on key protein targets, illustrating the profound impact of linker design.
Table 1: Impact of Linker Length and Composition on Tank-Binding Kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | E3 Ligase | DC50 (nM) | Dmax (%) | Reference(s) |
| Alkyl/Ether | < 12 | VHL | No degradation | - | [4] |
| Alkyl/Ether | 12 - 29 | VHL | Submicromolar | - | [4] |
| Alkyl/Ether | 21 | VHL | 3 | 96 | [4] |
| Alkyl/Ether | 29 | VHL | 292 | 76 | [4] |
Table 2: Impact of Linker Modifications on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | BTK Binder | Linker Type/Length | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Cooperativity (α) | Reference(s) |
| PTD10 | GDC-0853 | PEG (shortest in series) | CRBN | Ramos | 0.5 | >95 | Not Reported | [18] |
| PTD Series | GDC-0853 | PEG (varying lengths) | CRBN | Ramos | 0.5 - 15.7 | >90 | Not Reported | [18] |
| Degrader 10 | Ibrutinib Analog | PEG (11 atoms) | CRBN | Ramos | 1-40 (range) | >90 | Not Cooperative | [4][6] |
| Degrader Series | Ibrutinib Analog | PEG (≥ 4 units) | CRBN | Ramos | Consistent | Consistent | Not Cooperative | [4][6] |
| Degrader Series | Ibrutinib Analog | PEG (< 4 units) | CRBN | Ramos | Impaired | Impaired | Not Reported | [4][6] |
| RC-3 | Reversible Covalent | PEG | CRBN | Mino | 2.2 | 97 | Not Reported | [19] |
| NC-1 | Non-covalent | PEG | CRBN | Mino | 2.2 | 97 | Not Reported | [19] |
Table 3: Impact of Linker Modifications on BRD4 Degradation
| PROTAC | BRD4 Binder | Linker Type/Length | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Cooperativity (α) | Reference(s) |
| MZ1 | JQ1 | PEG | VHL | H661, H838 | 8, 23 | >95 | 7 | [7][14] |
| ARV-825 | OTX015 | PEG | CRBN | Burkitt's Lymphoma | < 1 | Not Reported | Not Reported | [2][14] |
| CRBN Series | JQ1 | 0 PEG units | CRBN | H661 | < 0.5 µM | Not Reported | Not Reported | [4] |
| CRBN Series | JQ1 | 1-2 PEG units | CRBN | H661 | > 5 µM | Not Reported | Not Reported | [4] |
| CRBN Series | JQ1 | 4-5 PEG units | CRBN | H661 | < 0.5 µM | Not Reported | Not Reported | [4] |
| VHL Series | JQ1 | Increasing PEG length | VHL | H661 | Potency decreased | Not Reported | Not Reported | [4] |
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Logical relationship between linker properties and PROTAC activity.
Detailed Experimental Protocols
Accurate evaluation of PROTAC performance requires a suite of robust biochemical and cellular assays. The following are detailed protocols for essential experiments in PROTAC development.
Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a representative procedure for the "click chemistry" conjugation of an alkyne-functionalized warhead to an azide-functionalized E3 ligase ligand-linker moiety.
Materials:
-
Alkyne-functionalized POI ligand (1 equivalent)
-
Azide-functionalized E3 ligase ligand with linker (1.1 equivalents)
-
Copper(II) sulfate (CuSO4) (0.1 equivalents)
-
Sodium ascorbate (0.2 equivalents)
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Stir plate and stir bar
Procedure:
-
Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand-linker in the chosen solvent system in the reaction vessel.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can interfere with the reaction.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4 in water.
-
To the stirring reaction mixture, add the sodium ascorbate solution, followed by the CuSO4 solution. The reaction mixture may change color.
-
Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or preparative HPLC to yield the final PROTAC molecule.
-
Confirm the structure and purity of the final product using NMR and high-resolution mass spectrometry.
Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)
This protocol details the most common method for quantifying the reduction of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes, transfer buffer, and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically 8-12 concentrations) for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the normalized protein levels against the log of the PROTAC concentration and fit to a dose-response curve to calculate DC50 and Dmax values.[17]
Protocol 3: In-Cell Ubiquitination Assay (Immunoprecipitation)
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the poly-ubiquitination of the target protein.
Materials:
-
Materials from Protocol 2 (Cell culture, lysis)
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibody against Ubiquitin for Western blot
-
Wash buffer
Procedure:
-
Cell Treatment: Seed cells in 10 cm dishes. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours to allow ubiquitinated proteins to accumulate. Then, add the PROTAC at a concentration known to cause degradation (e.g., 3-5x DC50) and incubate for an additional 2-6 hours.
-
Cell Lysis: Lyse the cells using an IP lysis buffer containing protease inhibitors and MG132.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the primary antibody against the POI overnight at 4°C with rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times (3-5x) with cold wash buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the protein from the beads by adding Laemmli sample buffer and boiling. Run the eluate on an SDS-PAGE gel and perform a Western blot as described in Protocol 2.
-
Detection: Probe the membrane with a primary antibody against ubiquitin. A ladder or smear of high-molecular-weight bands above the expected size of the POI indicates successful poly-ubiquitination.[20][21]
Protocol 4: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes, providing an early indication of its pharmacokinetic properties.[22]
Materials:
-
PROTAC stock solution (in DMSO)
-
Pooled human or mouse liver microsomes
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, etc.)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS
-
96-well plate
-
Incubator set to 37°C
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and the liver microsomes.[13]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[13]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in the corresponding wells by adding an excess of cold ACN containing an internal standard.[13] The 0-minute time point serves as the initial concentration control.
-
Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to quantify the amount of the parent PROTAC remaining at each time point relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of PROTAC remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[13][23]
Conclusion
The linker is a central element in PROTAC design, offering a versatile handle to modulate nearly every aspect of the degrader's performance. The transition from simple alkyl and PEG chains to more sophisticated, rigid, and functionalized linkers reflects the maturing understanding of the complex structure-activity relationships governing PROTAC-mediated protein degradation.[4] While the optimal linker for any given POI and E3 ligase pair must still be determined empirically, a rational design approach guided by an understanding of the linker's role in ternary complex formation, physicochemical properties, and DMPK is essential. The continued exploration of "linkerology," supported by robust quantitative assays and structural biology, will be paramount in unlocking the full therapeutic potential of targeted protein degradation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Propargyl-PEG8-Boc: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Propargyl-PEG8-Boc is publicly available. This guide synthesizes safety data from closely related compounds and constituent functional groups. All information is for research purposes only and should be used in conjunction with standard laboratory safety practices.
Introduction
This compound is a heterobifunctional linker molecule integral to contemporary drug discovery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a terminal propargyl group for click chemistry, an eight-unit polyethylene glycol (PEG) spacer to enhance solubility and optimize spatial orientation, and a Boc-protected amine for subsequent coupling reactions. This guide provides a detailed overview of the safety, handling, and relevant experimental protocols for this compound to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₅NO₁₀ | [1] |
| Molecular Weight | 507.62 g/mol | [1] |
| Appearance | Not explicitly stated; likely a liquid or waxy solid | General knowledge of PEG compounds |
| Solubility | Soluble in DMSO, DCM, DMF | --INVALID-LINK-- |
| Purity | >96% | [1] |
| CAS Number | 2183440-31-3 | [1] |
Safety and Hazard Information
The safety profile of this compound can be inferred from the hazards associated with its functional groups: the propargyl group, the PEG chain, and the Boc-protected amine. Additionally, the Safety Data Sheet for the closely related compound, Propargyl-PEG8-NHS ester, provides valuable insights into potential hazards.
Hazard Identification
Based on the SDS for Propargyl-PEG8-NHS ester, the following hazards may be associated with this compound:
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source: Safety Data Sheet for Propargyl-PEG8-NHS ester
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Source: Safety Data Sheet for Propargyl-PEG8-NHS ester
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx).
Source: Safety Data Sheet for Propargyl-PEG8-NHS ester
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Aspect | Guideline |
| Handling | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is -20°C for long-term storage. |
Source: Safety Data Sheet for Propargyl-PEG8-NHS ester and general product information
Experimental Protocols
This compound is primarily utilized in two key applications: the synthesis of PROTACs and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."
Boc Deprotection
Prior to its use in many synthetic schemes, the Boc protecting group must be removed to liberate the free amine.
Protocol: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine can be used directly as a TFA salt or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the propargyl group of this compound (after Boc deprotection and coupling to a molecule of interest) to an azide-containing molecule.
Protocol: General CuAAC Reaction
-
Reagent Preparation:
-
Prepare a stock solution of the propargyl-functionalized molecule (1 equivalent) in a suitable solvent (e.g., DMF, t-BuOH/H₂O).
-
Prepare a stock solution of the azide-containing molecule (1.1-1.5 equivalents).
-
Prepare a stock solution of copper(II) sulfate (CuSO₄) (0.01-0.1 equivalents) in water.
-
Freshly prepare a stock solution of sodium ascorbate (0.1-1.0 equivalents) in water.
-
(Optional) Prepare a stock solution of a copper-stabilizing ligand such as TBTA or THPTA.
-
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
(Optional) Add the copper-stabilizing ligand.
-
-
Initiation: Add the CuSO₄ solution followed by the sodium ascorbate solution to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the product can be purified by standard chromatographic techniques.
Visualizations
Logical Relationship: Safety Handling Workflow
Caption: Workflow for the safe handling of this compound.
Experimental Workflow: PROTAC Synthesis using this compound
Caption: A general workflow for the synthesis of a PROTAC molecule.
This guide is intended to provide a comprehensive overview of the safe handling and use of this compound. Researchers should always consult with their institution's safety office and adhere to all local regulations.
References
Methodological & Application
Application Notes and Protocols for Propargyl-PEG8-Boc in CuAAC Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of Propargyl-PEG8-Boc in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This protocol is particularly relevant for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where a flexible, hydrophilic spacer is required.
Introduction
This compound is a heterobifunctional linker containing a terminal alkyne group for click chemistry, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. The eight-unit PEG chain enhances aqueous solubility and provides spatial separation between conjugated molecules. The Boc protecting group allows for subsequent deprotection and further functionalization of the amine group. The CuAAC reaction is a highly efficient and specific method for forming a stable triazole linkage between an alkyne (such as this compound) and an azide-functionalized molecule.
Chemical Properties
| Property | Value |
| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate |
| CAS Number | 2183440-31-3 |
| Molecular Formula | C₂₄H₄₅NO₁₀ |
| Molecular Weight | 507.62 g/mol |
| Purity | Typically >95% |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, DCM |
CuAAC Reaction Workflow
The following diagram illustrates the general workflow for a CuAAC reaction using this compound.
Caption: General workflow for the CuAAC reaction.
Experimental Protocol: CuAAC Reaction
This protocol describes a general method for the conjugation of this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Nitrogen or Argon gas
-
Reaction vial
Equipment:
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Analytical and preparative HPLC system
-
Mass spectrometer (MS)
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 100 mM stock solution in anhydrous DMSO.
-
Azide-Molecule: Prepare a 100 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh before each use.
-
THPTA (for aqueous conditions) or TBTA (for organic/aqueous mixtures): Prepare a 50 mM stock solution in deionized water or DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the this compound stock solution (1.0 equivalent).
-
Add the azide-molecule stock solution (1.1 equivalents).
-
Add a sufficient volume of a solvent mixture, for example, DMSO and water (e.g., 4:1 v/v), to achieve a final alkyne concentration of approximately 10-50 mM.
-
Degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen.
-
-
Initiation of the Reaction:
-
Add the THPTA or TBTA stock solution (0.3 equivalents).
-
Add the copper(II) sulfate stock solution (0.1 equivalents).
-
Add the freshly prepared sodium ascorbate stock solution (1.0-2.0 equivalents) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 2-8 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a small amount of a 0.5 M EDTA solution to chelate the copper catalyst.
-
Dilute the reaction mixture with an appropriate solvent (e.g., water or buffer).
-
Purify the product using preparative reverse-phase HPLC or silica gel column chromatography. The choice of purification method will depend on the properties of the final conjugate.
-
Combine the fractions containing the pure product and lyophilize or evaporate the solvent to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Quantitative Data Summary (Illustrative)
The following table provides an example of the stoichiometry for a typical CuAAC reaction.
| Reagent | Equivalents | Molarity (in reaction) |
| This compound | 1.0 | 20 mM |
| Azide-Molecule | 1.1 | 22 mM |
| CuSO₄·5H₂O | 0.1 | 2 mM |
| Sodium Ascorbate | 1.5 | 30 mM |
| THPTA | 0.3 | 6 mM |
| Expected Yield | - | > 85% |
PROTAC Synthesis Logical Flow
The diagram below illustrates the logical steps involved in synthesizing a PROTAC using this compound.
Caption: Logical flow for PROTAC synthesis.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Use freshly prepared sodium ascorbate solution. Degas the reaction mixture thoroughly. Increase the amount of sodium ascorbate. |
| Poor solubility of reactants | Adjust the solvent system (e.g., increase the proportion of DMSO or use a different co-solvent like t-BuOH). | |
| Side Product Formation | Oxidative homocoupling of the alkyne | Ensure the reaction is performed under an inert atmosphere (nitrogen or argon). Use a sufficient excess of sodium ascorbate. |
| Difficulty in Purification | Copper contamination of the final product | After the reaction, treat the crude product with a copper chelator like EDTA. Use purification methods that can effectively separate the product from metal ions, such as specific chromatography resins. |
| Co-elution of product with unreacted starting material | Optimize the stoichiometry to drive the reaction to completion. Employ a high-resolution purification technique like preparative HPLC with an optimized gradient. |
Step-by-Step Guide to Boc Deprotection of PEG Linkers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected polyethylene glycol (PEG) linkers. The Boc protecting group is widely used in bioconjugation and drug development to temporarily block amine functionalities.[1][2][3] Its removal is a critical step in synthesizing complex biomolecules, such as antibody-drug conjugates (ADCs), and in the development of advanced drug delivery systems.[4] This guide details the most common and effective protocols for Boc deprotection, methods for monitoring reaction progress, and procedures for product isolation and purification.
Introduction
Polyethylene glycol (PEG) linkers are integral to modern drug development, enhancing the solubility, stability, and pharmacokinetic properties of therapeutic molecules.[1] The tert-butyloxycarbonyl (Boc) group is a frequently employed acid-labile protecting group for primary and secondary amines due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[3] The deprotection process involves the acid-catalyzed cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and a tert-butyl cation.[5][6] This application note will focus on the two most prevalent methods for Boc deprotection of PEG linkers: using trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Experimental Protocols
Two primary methods for the Boc deprotection of PEG linkers are detailed below. The choice of method often depends on the specific substrate, the presence of other acid-sensitive functional groups, and the desired final salt form of the amine.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most common method for Boc deprotection due to its efficiency and the volatility of the reagents, which simplifies purification.[7]
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene (for co-evaporation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (optional, for precipitation)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.[7]
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.[7]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20–50% (v/v).[7] For substrates prone to side reactions from the tert-butyl cation, a scavenger such as triisopropylsilane (TIS) can be added (2.5–5% v/v).[7]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[7]
-
Monitoring: Monitor the reaction progress until the starting material is consumed (typically 1–2 hours).[7] This can be done using Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR.[7]
-
Work-up and Isolation:
-
Method A: Direct Precipitation: If the deprotected PEG linker is a solid, it can often be precipitated by adding the reaction mixture to cold diethyl ether. The resulting solid can then be collected by filtration.[7]
-
Method B: Evaporation and Neutralization:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA.[7]
-
To remove residual TFA, add toluene to the residue and evaporate again. Repeat this co-evaporation step two more times.[7] The product at this stage is the TFA salt of the amine.
-
For the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[7]
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG amine.[7]
-
-
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an effective alternative to TFA and is particularly useful when a different counter-ion is desired or when TFA-labile groups are present. A 4M solution of HCl in 1,4-dioxane is commonly used.[7][8]
Materials:
-
Boc-protected PEG linker
-
4M HCl in 1,4-dioxane
-
Methanol (MeOH) or Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG linker in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[9]
-
Acid Addition: Add the 4M HCl in dioxane solution to the reaction mixture. The reaction is typically stirred at room temperature.[9]
-
Reaction: Stir the mixture for 1–16 hours, depending on the substrate.[9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Work-up and Isolation: Upon completion, the solvent and excess HCl are removed under vacuum to yield the hydrochloride salt of the deprotected amine.[9] Further purification can be achieved by precipitation or chromatography if necessary.
Data Presentation
The efficiency of Boc deprotection can be influenced by several factors. The following tables summarize typical reaction conditions and outcomes.
Table 1: Comparison of Common Boc Deprotection Reagents and Conditions
| Reagent | Solvent | Concentration | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v)[7] | 0°C to Room Temp[7] | 1-2 hours[7] | Most common method; volatile reagents simplify work-up. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M[8] | Room Temperature | 1-16 hours[9] | Provides the amine as a hydrochloride salt. |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | ~0.1 M[10] | Room Temperature | < 3 hours[10] | Useful alternative to TFA. |
Table 2: Troubleshooting Common Boc Deprotection Issues
| Issue | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration.[7] | Increase acid concentration (e.g., from 20% to 50% TFA).[7] |
| Inadequate reaction time or temperature.[7] | Extend the reaction time and monitor progress.[7] | |
| Steric hindrance from the PEG chain.[7] | Consider a stronger acid system, such as 4M HCl in dioxane.[7] | |
| Observation of Side Products | Alkylation of nucleophilic sites by the tert-butyl cation.[11] | Add a scavenger like triisopropylsilane (TIS).[7] |
| Poor Product Recovery | Solubility of the deprotected amine in the work-up solvents. | Try precipitation with a non-polar solvent like diethyl ether.[7] |
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow for Boc deprotection of PEG linkers.
Caption: Boc Deprotection Chemical Reaction.
Caption: Experimental Workflow for Boc Deprotection.
References
- 1. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Note: A Guide to the Two-Step Conjugation of Propargyl-PEG8-Boc
This application note provides detailed protocols for the conjugation of Propargyl-PEG8-Boc to molecules containing primary amine-reactive functional groups. The process involves a two-step reaction sequence: the deprotection of the Boc-protected amine, followed by the conjugation of the resulting free amine to a target molecule. This methodology is fundamental for researchers, chemists, and drug development professionals working on bioconjugation, PROTAC development, and advanced drug delivery systems.
The this compound molecule is a heterobifunctional linker. The propargyl group provides a terminal alkyne for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"[1][2][3][4]. The polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces the immunogenicity of the final conjugate[5]. The amine group, protected by a tert-butyloxycarbonyl (Boc) group, allows for controlled, sequential conjugation[6][7].
The overall strategy involves first removing the Boc protecting group under acidic conditions to reveal a primary amine[8][9][10]. This newly exposed amine on the Propargyl-PEG8-amine linker can then be covalently coupled to a molecule of interest that possesses an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or a carboxylic acid[2][11].
Overall Reaction Pathway
The conjugation process is a sequential, two-stage chemical modification.
Caption: Two-step conjugation pathway.
Experimental Protocols
Part 1: Boc Deprotection of this compound
The Boc group is efficiently removed under acidic conditions, most commonly using trifluoroacetic acid (TFA)[9].
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve this compound in DCM (e.g., 0.1-0.2 M concentration).
-
Add an excess of TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v)[10].
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and carefully neutralize any remaining acid by washing with a saturated NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under vacuum to yield the deprotected Propargyl-PEG8-Amine. The product can be used directly in the next step.
Part 2: Conjugation of Propargyl-PEG8-Amine
The newly formed primary amine can be conjugated to various amine-reactive groups. The two most common methods are reaction with an NHS ester or direct coupling to a carboxylic acid using carbodiimide chemistry.
Method A: Conjugation to an N-Hydroxysuccinimide (NHS) Ester
This is a highly efficient method for forming a stable amide bond. The reaction proceeds readily at a slightly alkaline pH[12][13][14].
Materials:
-
Propargyl-PEG8-Amine (from Part 1)
-
NHS ester-activated molecule of interest
-
Anhydrous, amine-free solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[15].
-
Base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction buffer (if aqueous): Phosphate-buffered saline (PBS), borate buffer, or carbonate buffer, pH 7.2-8.5[13][16].
Procedure:
-
Dissolve the NHS ester-activated molecule in the chosen anhydrous solvent or reaction buffer.
-
Dissolve the Propargyl-PEG8-Amine in the same solvent.
-
Add the Propargyl-PEG8-Amine solution to the NHS ester solution. A slight molar excess (1.1-1.5 equivalents) of the amine may be used to ensure complete consumption of the NHS ester.
-
If using an organic solvent, add 2-3 equivalents of a non-nucleophilic base like DIPEA or TEA to the reaction mixture[16].
-
Stir the reaction mixture for 2-24 hours at room temperature[15][16]. The reaction time depends on the reactivity of the specific NHS ester and amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the final conjugate can be purified using standard chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).
Method B: Conjugation to a Carboxylic Acid using EDC and NHS
This two-step, one-pot procedure first activates the carboxylic acid with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form a more stable, amine-reactive NHS ester in situ, which then reacts with the Propargyl-PEG8-Amine[17].
Materials:
-
Propargyl-PEG8-Amine (from Part 1)
-
Molecule of interest containing a carboxylic acid group
-
EDC (or DCC)
-
N-Hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous DMF or DMSO
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0[17].
-
Coupling Buffer: PBS or Borate buffer, pH 7.2-8.0.
Procedure:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in the Activation Buffer or an anhydrous solvent like DMF.
-
Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution[17].
-
Stir the mixture at room temperature for 15-60 minutes to activate the carboxylic acid[15][16].
-
Add the Propargyl-PEG8-Amine (1.1-1.5 equivalents) dissolved in the Coupling Buffer or the same organic solvent.
-
Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.
-
Allow the reaction to proceed for 2-12 hours at room temperature[16].
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, purify the final conjugate using appropriate chromatographic methods.
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedures.
Caption: Experimental workflow for conjugation.
Summary of Reaction Conditions
| Parameter | Boc Deprotection | NHS Ester Coupling (Method A) | EDC/NHS Coupling (Method B) |
| Solvent | Dichloromethane (DCM) | DMF, DMSO, PBS | DMF, DMSO, MES/PBS Buffer |
| pH | Acidic (TFA) | 7.2 - 8.5[13] | Activation: 4.7-6.0; Coupling: 7.2-8.0[17] |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 2 hours | 2 - 24 hours[15][16] | Activation: 15-60 min; Coupling: 2-12h[16] |
| Key Reagents | Trifluoroacetic acid (TFA) | DIPEA or TEA (for organic solvents) | EDC, NHS |
| Molar Ratio | N/A (TFA in excess) | Amine:NHS Ester ≈ 1.1-1.5 : 1 | COOH:EDC:NHS:Amine ≈ 1:1.2:1.2:1.1 |
Applications
The successful conjugation of Propargyl-PEG8-Amine to a target molecule opens up a wide range of applications. The resulting conjugate, now featuring a terminal alkyne, is ready for "click chemistry." This allows for the efficient and specific attachment of azide-containing molecules, such as fluorescent dyes, biotin tags, peptides, or cytotoxic drugs for the creation of Antibody-Drug Conjugates (ADCs) and PROTACs[1][2][5].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG9-amine | Benchchem [benchchem.com]
- 6. t-Boc-N-Amido-PEG8-propargyl, 2183440-31-3 | BroadPharm [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Propargyl-PEG6-amine, 1198080-04-4 | BroadPharm [broadpharm.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Applications of Propargyl-PEG8-Boc in PROTAC Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG8-Boc is a versatile, heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its distinct chemical features—a terminal propargyl group, an eight-unit polyethylene glycol (PEG) chain, and a Boc-protected amine—provide a strategic advantage in the modular construction of these potent therapeutic agents. This document provides detailed application notes and protocols for the effective utilization of this compound in the development of novel PROTACs aimed at targeted protein degradation.
Core Principles and Advantages
PROTACs are chimeric molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is a critical determinant of a PROTAC's efficacy.
The this compound linker offers several key advantages:
-
Modular Synthesis: The Boc-protected amine and the terminal alkyne (propargyl group) allow for a highly modular and flexible approach to PROTAC synthesis. This enables the straightforward assembly of diverse PROTAC libraries by combining different POI and E3 ligase ligands.
-
Enhanced Solubility: The hydrophilic eight-unit PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule. This is a crucial property, as many PROTACs are large molecules that can suffer from poor solubility, limiting their cellular permeability and bioavailability.
-
Precise Conjugation Chemistry: The propargyl group facilitates highly efficient and specific conjugation to an azide-functionalized ligand via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction. This reaction is robust, high-yielding, and tolerant of a wide range of functional groups.
-
Controlled Assembly: The Boc protecting group on the amine allows for selective deprotection and subsequent amide bond formation, ensuring a controlled and stepwise assembly of the PROTAC molecule.
General Mechanism of Action
The fundamental role of the this compound linker is to physically bridge the POI-binding ligand and the E3 ligase-binding ligand, thereby inducing the formation of a ternary complex (POI-PROTAC-E3 Ligase). The length and flexibility of the PEG8 chain are crucial for achieving an optimal conformation of this complex, which is a prerequisite for the efficient transfer of ubiquitin from the E2-E3 ligase machinery to the POI. Polyubiquitination of the POI marks it for recognition and degradation by the 26S proteasome.
Figure 1. General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound typically follows a modular, two-part strategy: 1) initial attachment of one ligand to the linker, followed by 2) conjugation of the second ligand. Below are detailed protocols for two common synthetic routes.
Route A: Amide Coupling followed by Click Chemistry
This is a common strategy where an E3 ligase ligand (often derivatized with a carboxylic acid) is first coupled to the deprotected amine of the linker. The resulting intermediate is then "clicked" to an azide-modified POI ligand.
Figure 2. Workflow for PROTAC synthesis via Route A.
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting amine salt (Propargyl-PEG8-NH2·TFA) is typically used in the next step without further purification.
Protocol 2: Amide Coupling
-
Dissolve the E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide-COOH, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Propargyl-PEG8-NH2·TFA (from Protocol 1, 1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor progress by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the E3 Ligand-Linker-Propargyl intermediate.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the E3 Ligand-Linker-Propargyl intermediate (1.0 eq) and the azide-functionalized POI ligand (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water (0.05 M).
-
Add a freshly prepared aqueous solution of sodium ascorbate (1.0 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1-0.3 eq).
-
Stir the reaction vigorously at room temperature for 2-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final PROTAC by preparative HPLC to yield the pure product.
Route B: Click Chemistry followed by Amide Coupling
Alternatively, the propargyl group can be reacted first, followed by deprotection of the Boc group and subsequent amide coupling. This route is advantageous if the POI ligand is more sensitive to the conditions of amide coupling.
Protocol 4: Initial Click Chemistry
-
Follow the procedure in Protocol 3 , but use this compound (1.0 eq) and the azide-functionalized POI ligand (1.0-1.2 eq) as the starting materials.
-
Purify the resulting POI Ligand-Linker-Boc intermediate by flash column chromatography.
Protocol 5: Final Amide Coupling
-
Deprotect the POI Ligand-Linker-Boc intermediate using the procedure in Protocol 1 .
-
Couple the resulting amine with the E3 ligase ligand-COOH as described in Protocol 2 .
-
Purify the final PROTAC product by preparative HPLC.
Data Presentation: Evaluating PROTAC Efficacy
Once synthesized, the efficacy of a PROTAC is evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). These values are typically determined by Western Blot or targeted proteomics experiments.
Table 1: Representative Degradation Data for a Hypothetical PROTAC (Note: These values are for illustrative purposes and will vary depending on the specific target, E3 ligase, and cell line.)
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| Hypothetical-PROTAC-1 | BRD4 | Pomalidomide | HeLa | 25 | >95 |
| Hypothetical-PROTAC-2 | BTK | VHL Ligand | Ramos | 10 | >90 |
Application Example: Targeting Kinase Signaling
Many PROTACs are designed to target kinases, which are key nodes in signaling pathways that are often dysregulated in diseases like cancer. For example, a PROTAC could be designed to degrade Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.
Application Notes and Protocols for Propargyl-PEG8-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Propargyl-PEG8-Boc as a linker in the development of antibody-drug conjugates (ADCs). This document outlines the rationale for its use, detailed experimental protocols for conjugation, and methods for the characterization and evaluation of the resulting ADC.
Introduction to this compound in ADCs
This compound is a heterobifunctional linker that plays a crucial role in the construction of modern ADCs. Its structure is strategically designed to facilitate the precise and stable conjugation of a cytotoxic payload to a monoclonal antibody (mAb). The key components of the linker are:
-
Propargyl Group: This terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific and efficient, allowing for the formation of a stable triazole linkage between the linker and an azide-modified payload.[1]
-
Polyethylene Glycol (PEG) Spacer (8 units): The eight-unit PEG chain is a hydrophilic spacer that offers several advantages in ADC design. It can improve the solubility of the ADC, particularly when conjugated to hydrophobic payloads, and can help to reduce aggregation.[2][3] Furthermore, the PEG linker can create a protective "hydration shell" around the ADC, which may reduce non-specific clearance and immunogenicity, thereby improving its pharmacokinetic profile.[3] Studies have suggested that a PEG8 linker provides a good balance for enhancing ADC properties, as conjugates with shorter PEG chains have been found to be less tolerated.[4]
-
Boc-Protected Amine: The amine group is protected by a tert-butyloxycarbonyl (Boc) group. This acid-labile protecting group allows for a sequential conjugation strategy. The Boc group can be removed under mild acidic conditions to reveal a primary amine, which can then be used for further modification or for direct conjugation to the antibody.
The use of this compound in conjunction with click chemistry enables the development of ADCs with a controlled drug-to-antibody ratio (DAR), a critical factor influencing the efficacy and safety of the therapeutic.[2]
Data Presentation: Illustrative Properties of a this compound Linked ADC
The following tables present illustrative quantitative data for a hypothetical ADC constructed using a this compound linker. These values are based on typical trends observed for ADCs with similar PEGylated linkers and are intended for comparative purposes.
| Parameter | Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Mass Spectrometry (MS) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | 1.5 nM | MTT Assay on Antigen-Positive Cells |
| In Vitro Cytotoxicity (IC50) | >1000 nM | MTT Assay on Antigen-Negative Cells |
Table 1: Physicochemical and In Vitro Efficacy Data. This table summarizes key quality attributes and the biological activity of the ADC.
| Pharmacokinetic Parameter | Value | Animal Model |
| Half-life (t1/2) | ~150 hours | Rat |
| Clearance (CL) | ~0.3 mL/h/kg | Rat |
Table 2: Illustrative Pharmacokinetic Data. This table highlights the favorable pharmacokinetic properties often associated with PEGylated ADCs.
Experimental Protocols
The following are detailed protocols for the key experimental steps in the development of an ADC using this compound.
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per 1 g of linker).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected Propargyl-PEG8-amine.
Protocol 2: Antibody Modification with an Azide Group
This protocol outlines the introduction of an azide handle onto the antibody for subsequent click chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester (e.g., Azido-PEG4-NHS ester)
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of the Azido-NHS ester in DMSO (e.g., 10 mM).
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.
-
Add the Azido-NHS ester stock solution to the mAb solution to achieve a 10-20 fold molar excess of the NHS ester. The final DMSO concentration should be below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted Azido-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA assay).
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the deprotected, alkyne-containing linker-payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody
-
Propargyl-linker-payload (synthesized by attaching the cytotoxic drug to the deprotected Propargyl-PEG8-amine)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
DMSO
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Prepare the following stock solutions:
-
10 mM CuSO4 in water
-
50 mM THPTA in water
-
100 mM sodium ascorbate in water (prepare fresh)
-
Propargyl-linker-payload in DMSO
-
-
In a reaction tube, combine the azide-modified antibody with a 5-10 fold molar excess of the Propargyl-linker-payload.
-
Prepare the copper(I) catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA solution to the antibody-payload mixture to a final copper concentration of 0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.
-
Purify the resulting ADC using an SEC system to remove unreacted payload, catalyst, and other small molecules.
Protocol 4: Characterization and Analysis of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry (MS):
-
The average DAR is a critical quality attribute of an ADC.
-
The purified ADC is analyzed by LC-MS. The mass of the intact ADC is measured, and the number of conjugated drug-linker moieties can be determined from the mass shift compared to the unconjugated antibody.
-
Deconvolution of the mass spectrum provides the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
2. Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC):
-
SEC is used to determine the percentage of monomeric ADC and to quantify the level of aggregation (high molecular weight species).
-
The ADC sample is injected onto an SEC column and eluted with a suitable mobile phase. The chromatogram is monitored at 280 nm.
3. In Vitro Cytotoxicity Assay (MTT Assay):
-
This assay measures the potency of the ADC in killing cancer cells that express the target antigen.
-
Procedure:
-
Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Treat the cells with the different concentrations and incubate for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to a purple formazan product.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).
-
Visualizations
Caption: Experimental workflow for ADC development.
Caption: Generalized ADC mechanism of action.
Caption: Logical relationship of CuAAC components.
References
- 1. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Modification and Labeling with Propargyl-PEG8-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Propargyl-PEG8-Boc for the modification and labeling of peptides. This bifunctional linker is a valuable tool in bioconjugation, particularly for applications in proteomics, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
This compound features a terminal alkyne group for covalent attachment to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The other end of the linker contains a tert-butyloxycarbonyl (Boc)-protected amine, which, after deprotection, provides a primary amine handle for further functionalization. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
Core Applications
-
Peptide PEGylation: Introduction of a PEG linker to improve the pharmacokinetic properties of therapeutic peptides, such as increased half-life and reduced immunogenicity.
-
Fluorescent Labeling: Conjugation of fluorescent dyes to peptides for imaging and tracking studies.
-
PROTAC Synthesis: Serves as a versatile linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.
-
Surface Immobilization: Attachment of peptides to solid supports or nanoparticles for various assays and applications.
Quantitative Data Summary
The following tables provide representative quantitative data for the key steps in the peptide modification workflow using this compound. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
| Parameter | Value | Notes |
| Peptide-N₃ Concentration | 1-10 mg/mL | Dependent on peptide solubility. |
| This compound (Equivalents) | 1.5 - 3 | A slight excess ensures complete reaction. |
| CuSO₄ (Equivalents) | 0.1 - 0.5 | Catalytic amount. |
| Sodium Ascorbate (Equivalents) | 1 - 5 | In situ reduction of Cu(II) to Cu(I). |
| Ligand (e.g., THPTA) (Equivalents) | 0.5 - 2.5 | Stabilizes the Cu(I) catalyst. |
| Typical Reaction Time | 1 - 4 hours | Monitored by LC-MS. |
| Typical Yield | > 90% | Highly efficient reaction. |
| Purity after Purification | > 95% | Achieved by HPLC. |
Table 2: Boc Deprotection of PEGylated Peptide
| Parameter | Value | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | Standard reagent for Boc deprotection. |
| TFA Concentration in DCM | 20% - 50% (v/v) | Higher concentrations for faster deprotection. |
| Reaction Time | 30 - 60 minutes | Monitored by LC-MS. |
| Typical Yield | > 95% | Generally a high-yielding step. |
| Purity after Workup | > 95% |
Table 3: Amide Coupling with Deprotected PEGylated Peptide
| Parameter | Value | Notes |
| PEGylated Peptide-NH₂ Concentration | 1-5 mg/mL | |
| Carboxylic Acid (Equivalents) | 1.2 - 2 | |
| Coupling Reagent (e.g., HATU) (Equivalents) | 1.2 - 2 | |
| Base (e.g., DIPEA) (Equivalents) | 2 - 4 | |
| Typical Reaction Time | 2 - 12 hours | Monitored by LC-MS. |
| Typical Yield | 70% - 90% | Dependent on the specific substrates. |
| Purity after Purification | > 95% | Achieved by HPLC. |
Experimental Protocols
Protocol 1: Peptide Labeling with this compound via CuAAC
This protocol describes the conjugation of an azide-containing peptide with this compound.
Materials:
-
Azide-modified peptide (Peptide-N₃)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent: Dimethylformamide (DMF) or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO)
-
Purification system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the Peptide-N₃ in the chosen reaction solvent to a final concentration of 5 mg/mL.
-
Dissolve this compound in the reaction solvent to a concentration that allows for the addition of 1.5 equivalents relative to the peptide.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA or TBTA in the reaction solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Peptide-N₃ solution, this compound solution, and the ligand solution.
-
Add the CuSO₄ stock solution to the mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Vortex the reaction mixture gently for 30 seconds.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to check for the disappearance of the starting materials and the appearance of the product.
-
-
Purification:
-
Upon completion, dilute the reaction mixture with an appropriate solvent for HPLC (e.g., 0.1% TFA in water).
-
Purify the PEGylated peptide using RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect the fractions containing the desired product and lyophilize to obtain the purified peptide conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the product by LC-MS analysis.
-
Protocol 2: Boc Deprotection of the PEGylated Peptide
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEGylated peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolution:
-
Dissolve the lyophilized Boc-protected PEGylated peptide in DCM.
-
-
Deprotection Reaction:
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by LC-MS.
-
-
Workup:
-
Once the deprotection is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual TFA.
-
Dry the peptide pellet under vacuum.
-
Protocol 3: Amide Coupling to the Deprotected PEGylated Peptide
This protocol describes the conjugation of a carboxylic acid-containing molecule to the newly exposed amine of the PEGylated peptide.
Materials:
-
Deprotected PEGylated peptide with a free amine
-
Carboxylic acid-containing molecule
-
Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: e.g., N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous DMF
Procedure:
-
Activation of Carboxylic Acid:
-
In a separate tube, dissolve the carboxylic acid-containing molecule (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2 equivalents) and let the mixture activate for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Dissolve the deprotected PEGylated peptide in anhydrous DMF.
-
Add the activated carboxylic acid solution to the peptide solution.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
-
Purification and Characterization:
-
Upon completion, purify the final conjugate by RP-HPLC as described in Protocol 1.
-
Characterize the final product by LC-MS to confirm its identity and purity.
-
Visualizations
Caption: Workflow for peptide modification using this compound.
Caption: Simplified mechanism of the CuAAC reaction for peptide labeling.
Caption: Conceptual workflow for PROTAC synthesis using this compound.
Application Notes and Protocols: Synthesis of Propargyl-PEG8-Boc for Optimal Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of Propargyl-PEG8-Boc via the tert-butoxycarbonyl (Boc) protection of Propargyl-PEG8-amine. This key bifunctional linker is instrumental in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, where the propargyl group allows for "click" chemistry and the Boc-protected amine provides a stable, yet readily cleavable, functional group for further synthetic modifications. The following protocols are designed to achieve high yields and purity.
Introduction
This compound is a heterobifunctional linker containing a terminal alkyne (propargyl group) for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) and a Boc-protected amine. The polyethylene glycol (PEG) spacer enhances solubility and provides conformational flexibility to the final conjugate. The Boc protecting group is stable under a wide range of conditions but can be efficiently removed under acidic conditions to reveal a primary amine, which can then be coupled to other molecules of interest.[1][2] The synthesis involves the reaction of Propargyl-PEG8-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Reaction Principle
The synthesis of this compound is achieved through the nucleophilic attack of the primary amine of Propargyl-PEG8-amine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction is typically facilitated by a base, which can range from mild inorganic bases like sodium bicarbonate to organic bases such as 4-dimethylaminopyridine (DMAP). The choice of solvent and base can influence the reaction rate and overall yield.
Comparative Reaction Conditions for Optimal Yield
Achieving a high yield of this compound is dependent on the careful selection of reaction parameters. Below is a summary of common conditions for the Boc protection of amines, which can be adapted for Propargyl-PEG8-amine. While specific yield percentages for this exact molecule are not extensively published, the conditions outlined are known to produce high to excellent yields for similar substrates.[3][4]
| Condition No. | Solvent System | Base | Temperature | Reaction Time | Expected Yield | Notes |
| 1 | Dichloromethane (DCM) | Triethylamine (TEA) | Room Temperature | 2-4 hours | High | A common and effective method for primary amines. |
| 2 | Tetrahydrofuran (THF) / Water | Sodium Bicarbonate (NaHCO₃) | Room Temperature | 12-24 hours | High | Biphasic system, suitable for water-soluble starting materials. |
| 3 | Acetonitrile | 4-Dimethylaminopyridine (DMAP) | Room Temperature | 1-3 hours | Excellent | DMAP can significantly accelerate the reaction. |
| 4 | Dioxane / Water | Sodium Hydroxide (NaOH) | 0°C to Room Temp | 2-6 hours | High | A robust method, but care must be taken with base-sensitive functional groups. |
| 5 | Solvent-free | PEG-400 (as mediator) | Room Temperature | < 1 hour | Excellent | An environmentally friendly approach with rapid reaction times.[5][6] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound.
Protocol 1: Boc Protection using Di-tert-butyl dicarbonate and Triethylamine in Dichloromethane
This protocol is a standard and widely used method for the Boc protection of primary amines.
Materials:
-
Propargyl-PEG8-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Propargyl-PEG8-amine (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add triethylamine (1.5 eq).
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.2 eq) in a minimal amount of anhydrous DCM.
-
Add the Boc₂O solution dropwise to the amine solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography if necessary.
Protocol 2: Boc Protection using Di-tert-butyl dicarbonate in a Biphasic THF/Water System
This method is particularly useful if the starting amine has good water solubility.
Materials:
-
Propargyl-PEG8-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve Propargyl-PEG8-amine (1.0 eq) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.2 eq) to the reaction mixture.
-
Stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the product.
Visualizations
Reaction Scheme
References
- 1. ɑ-Amino-ω-Boc Amino PEG [rapp-polymere.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
Downstream Purification of Propargyl-PEG8-Boc Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG8-Boc is a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications, including its use as a component in Proteolysis Targeting Chimeras (PROTACs). The propargyl group allows for click chemistry reactions, while the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent conjugation. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility. Ensuring the high purity of this linker is critical for the successful synthesis of well-defined bioconjugates and for obtaining reproducible experimental results.
This document provides detailed protocols for the downstream purification of this compound from a crude synthetic mixture. The purification strategy involves an initial flash chromatography step to remove major impurities, followed by a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. Additionally, a protocol for the deprotection of the Boc group and subsequent purification of the resulting Propargyl-PEG8-amine is included. Analytical methods for assessing the purity and identity of the final product are also described.
Purification Strategy Overview
The purification of this compound from a crude reaction mixture typically involves a multi-step process to remove unreacted starting materials, byproducts, and other impurities. Given the moderate polarity of the target compound, a combination of normal-phase and reversed-phase chromatography is often effective.
A general workflow for the purification is as follows:
-
Initial Purification by Flash Chromatography: A silica gel column is used to perform a rapid, medium-resolution separation to remove non-polar and highly polar impurities.
-
Final Polishing by Preparative RP-HPLC: The enriched fractions from flash chromatography are subjected to high-resolution separation on a C18 column to isolate the this compound conjugate with high purity.
-
Product Recovery: The purified fractions are pooled, the organic solvent is removed, and the final product is recovered, often by lyophilization.
-
Purity and Identity Confirmation: The final product is analyzed by analytical HPLC, LC-MS, and NMR to confirm its purity and structural integrity.
Data Presentation
Table 1: Summary of Purification Parameters and Expected Outcomes
| Purification Step | Stationary Phase | Mobile Phase System | Typical Loading Capacity | Expected Purity | Expected Recovery |
| Flash Chromatography | Silica Gel (40-63 µm) | Dichloromethane/Methanol Gradient | 1-10% of silica gel weight | >85% | 70-90% |
| Preparative RP-HPLC | C18 Silica (5-10 µm) | Water/Acetonitrile with 0.1% TFA | 0.1-1% of column packing weight | >98% | 80-95% |
| Post-Deprotection Purification | C18 Silica (5-10 µm) | Water/Acetonitrile with 0.1% TFA | 0.1-1% of column packing weight | >98% | 75-90% |
Experimental Protocols
Protocol 1: Initial Purification by Flash Chromatography
This protocol describes the purification of crude this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica Gel (particle size 40-63 µm)[1]
-
Dichloromethane (DCM), HPLC grade[2]
-
Methanol (MeOH), HPLC grade[2]
-
Flash chromatography system with UV detector
-
Rotary evaporator
-
Glassware
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM. If the crude material is an oil, it can be adsorbed onto a small amount of silica gel for dry loading.
-
Column Packing: Pack a flash chromatography column with silica gel using a slurry of DCM. The amount of silica should be 50-100 times the weight of the crude material.
-
Equilibration: Equilibrate the column with 100% DCM.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Elute the column with a linear gradient of methanol in dichloromethane. A typical gradient would be from 0% to 10% methanol over 20-30 column volumes.[2] The flow rate will depend on the column size.
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 210-220 nm for the carbamate group).
-
Analysis of Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the pure product.
-
Pooling and Concentration: Pool the fractions containing the pure product and concentrate them under reduced pressure using a rotary evaporator to obtain the enriched this compound.
Protocol 2: Final Polishing by Preparative RP-HPLC
This protocol is for the high-purity separation of the enriched this compound.
Materials:
-
Enriched this compound from Protocol 1
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with a C18 column (e.g., 20 x 250 mm, 5 µm particle size)[3]
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation: Dissolve the enriched this compound in a small volume of the initial mobile phase composition (e.g., 80% A / 20% B).
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition for at least 3-5 column volumes.
-
Injection and Elution: Inject the sample onto the column and elute with a linear gradient of Mobile Phase B. A typical gradient would be from 20% to 80% B over 30-40 minutes at a flow rate appropriate for the column size (e.g., 10-20 mL/min).[4]
-
Fraction Collection: Collect fractions corresponding to the main product peak based on the UV chromatogram.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Product Recovery:
Protocol 3: Boc-Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield Propargyl-PEG8-amine.
Materials:
-
Purified this compound
-
Dichloromethane (DCM), anhydrous[8]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the purified this compound in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Addition of TFA: Cool the solution to 0 °C in an ice bath. Add an equal volume of TFA to the DCM solution and stir.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG8-amine.[11]
-
Protocol 4: Purification of Propargyl-PEG8-amine
The crude amine from the deprotection step can be purified by preparative RP-HPLC using a similar protocol to Protocol 2. Note that the retention time of the amine will be shorter than the Boc-protected precursor due to its increased polarity.
Protocol 5: Analytical Characterization
A. Analytical RP-HPLC
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 10-90% B over 15-20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Use an LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
The mobile phases can be similar to those used for analytical HPLC, but formic acid is often preferred over TFA as it is more compatible with MS detection.[12]
-
Monitor for the expected [M+H]⁺ or [M+Na]⁺ ions for both the Boc-protected and deprotected compounds.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve the sample in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[13][14]
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. Key signals to identify include the propargyl alkyne proton, the PEG backbone protons, and the Boc group protons (for the protected compound).
Mandatory Visualizations
Caption: Purification and analysis workflow for this compound.
Caption: Workflow for Boc deprotection and purification of Propargyl-PEG8-amine.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scielo.br [scielo.br]
- 6. Lyophilization of polyethylene glycol mixtures. | Semantic Scholar [semanticscholar.org]
- 7. Lyophilization of polyethylene glycol mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Liquid chromatography/tandem mass spectrometry method for quantitative estimation of polyethylene glycol 400 and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Propargyl-PEG8-Boc Click Chemistry
Welcome to the technical support center for Propargyl-PEG8-Boc click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically addressing challenges that can lead to low product yield.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in your this compound click chemistry experiments.
Question 1: My click reaction with this compound is showing very low to no product formation. What are the most common initial checks I should perform?
Answer: When encountering low or no product yield, start by assessing the fundamental components of your reaction. First, verify the integrity and purity of your starting materials, this compound and your azide counterpart. Degradation or impurities in either reactant can significantly hinder the reaction. Second, ensure your copper catalyst is active. The active catalytic species is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1] Finally, confirm the concentrations and stoichiometry of your reagents are correct.
Question 2: I suspect my copper catalyst is inactive. How can I ensure I have active Cu(I) throughout the reaction?
Answer: Maintaining the copper catalyst in its active Cu(I) oxidation state is crucial for a successful reaction.[2][3] Here are several strategies to achieve this:
-
In Situ Reduction: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent.[4][5] Sodium ascorbate is the most widely used and should be prepared as a fresh solution immediately before use.[3][4][5] An old or discolored sodium ascorbate solution indicates oxidation and will not be effective.[6]
-
Inert Atmosphere: To minimize oxidation of Cu(I) by atmospheric oxygen, it is highly recommended to degas your reaction mixture and perform the reaction under an inert atmosphere, such as nitrogen or argon.[1][7]
-
Stabilizing Ligands: The use of a copper-stabilizing ligand is highly recommended.[8] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) chelate the copper(I) ion, protecting it from oxidation and disproportionation, and can accelerate the reaction rate.[2][5]
Question 3: Could the PEG8 chain or the Boc protecting group on my this compound be causing the low yield?
Answer: Yes, both the PEG chain and the Boc protecting group can potentially contribute to lower yields, primarily through steric hindrance. The flexible and hydrated PEG chain can create a large exclusion volume, which may sterically hinder the approach of the azide reactant and the catalyst to the alkyne terminus.[9][10][11][12] While click chemistry is known to be robust even in sterically demanding environments, longer PEG chains can reduce reaction rates.[9]
The bulky tert-butyloxycarbonyl (Boc) protecting group, while generally stable under click conditions, can also add to the steric bulk near the reaction site. In most cases, the Boc group is tolerated; however, if you consistently experience low yields, consider a smaller protecting group if your synthetic route allows. In some rare instances, harsh reaction conditions or excessive copper loading might lead to the cleavage of the Boc group.[6]
Question 4: My starting materials are not fully dissolving in the reaction solvent. How does this affect the yield and what can I do?
Answer: Poor solubility of either the this compound or the azide reactant is a common cause of low reaction yields, as the reaction proceeds most efficiently in a homogeneous solution.[1][13] If you observe a heterogeneous mixture, consider the following solutions:
-
Co-solvents: Employ a co-solvent system to improve solubility.[1] Common choices include mixtures of water with tert-butanol, DMSO, or DMF.[1][4][7] For biomolecule conjugations, keeping the organic co-solvent percentage low is often necessary to prevent denaturation.[13]
-
Solvent Choice: The CuAAC reaction is versatile and can be performed in a variety of solvents.[8] If solubility is a major issue, switching to a different solvent system like DMF or THF might be beneficial.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents in a CuAAC reaction? A1: The recommended order of addition is to first mix the this compound and your azide in the chosen solvent. If using a ligand, prepare a premixed solution of the Cu(II) salt and the ligand (e.g., THPTA) and add this to the reaction mixture.[7] The reaction should be initiated by the final addition of the freshly prepared reducing agent (e.g., sodium ascorbate).[2][7] Adding the ascorbate last prevents the premature reduction of copper before the stabilizing ligand has complexed with it.[7][14]
Q2: How much copper catalyst, ligand, and reducing agent should I use? A2: The optimal concentrations can vary depending on the specific substrates. However, a good starting point for bioconjugation reactions is a copper concentration between 50 and 100 µM.[2] The accelerating ligand, such as THPTA, should be used in excess relative to the copper, with a ratio of at least 5:1 (ligand:Cu) being recommended to protect biomolecules from oxidative damage.[2] Sodium ascorbate should also be in excess, typically 5 to 10 times the concentration of the copper catalyst.[15] For small molecule synthesis, higher catalyst loading (e.g., 1-10 mol%) is common.[6]
Q3: Can I heat the reaction to improve the yield? A3: Gentle heating (e.g., to 40-60 °C) can sometimes improve yields, especially if steric hindrance is a limiting factor.[4][6] However, be aware that higher temperatures can also promote side reactions or degradation of sensitive substrates.[1] It is generally recommended to first optimize the reaction at room temperature.
Q4: I am observing a precipitate forming during my reaction. What could it be? A4: Precipitate formation can be due to several factors. It could be your product crashing out of solution if it is less soluble than the starting materials. Alternatively, it could be insoluble copper species, which can form if the catalyst is not properly stabilized.[7][16][17] Ensure you are using a stabilizing ligand and the correct order of reagent addition to minimize this. In some cases, the starting materials themselves may precipitate if the wrong solvent system is used.[16]
Q5: What are common side reactions in CuAAC, and how can I minimize them? A5: A common side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne (this compound in this case) to form a diyne.[1][5] This side reaction is promoted by the presence of Cu(II) and oxygen. To minimize it, ensure a sufficient concentration of the reducing agent (sodium ascorbate) is present and consider running the reaction under an inert atmosphere to exclude oxygen.[5][18]
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for optimizing your this compound click chemistry reaction.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Concentration/Ratio | Purpose | Reference |
| This compound | 1.0 equivalent | Alkyne source | N/A |
| Azide Compound | 1.0 - 1.2 equivalents | Azide source | [4] |
| CuSO₄·5H₂O | 0.01 - 0.1 equivalents (1-10 mol%) | Copper(II) source | [4] |
| Sodium Ascorbate | 0.2 - 1.0 equivalents (relative to alkyne) | Reducing Agent | [4] |
| THPTA (Ligand) | 5 equivalents (relative to copper) | Cu(I) Stabilizer | [2] |
Table 2: Troubleshooting Reaction Conditions
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Temperature | Room Temperature | Increase to 40-60 °C | Overcome activation energy barrier, especially with steric hindrance.[1][6] |
| Atmosphere | Air | Degas and run under N₂ or Ar | Prevent oxidation of Cu(I) to inactive Cu(II).[1] |
| Solvent | t-BuOH/H₂O (1:1) | Add co-solvents (DMSO, DMF) | Improve solubility of reactants.[1][13] |
| pH | Not controlled | Use buffer (pH 6.5-8.0) | Maintain optimal pH for reaction and biomolecule stability.[2][5] |
Experimental Protocol
General Protocol for CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for your specific azide substrate.
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).
-
Azide Compound: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄·5H₂O): Prepare a 10 mM aqueous stock solution.
-
THPTA: Prepare a 50 mM aqueous stock solution.
-
Sodium Ascorbate: Prepare a 100 mM aqueous stock solution. Note: This solution must be prepared fresh immediately before use.
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
10 µL of 10 mM this compound (1.0 eq., 1 mM final conc.)
-
10 µL of 10 mM Azide Compound (1.0 eq., 1 mM final conc.)
-
Solvent (e.g., phosphate buffer, pH 7.4) to bring the volume to 77.5 µL.
-
-
Vortex the mixture gently.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, prepare the catalyst premix by combining:
-
2.5 µL of 10 mM CuSO₄ (0.25 eq., 250 µM final conc.)
-
2.5 µL of 50 mM THPTA (1.25 eq., 1.25 mM final conc.)
-
-
Vortex the catalyst premix and add the 5 µL of this solution to the reaction tube containing the alkyne and azide.
-
-
Reaction Initiation:
-
Add 10 µL of the freshly prepared 100 mM sodium ascorbate solution to the reaction mixture (10 eq., 10 mM final conc.).
-
Gently vortex the final reaction mixture.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. If yields are low, the reaction time can be extended overnight.
-
Protect the reaction from light if using fluorescently labeled molecules.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS, or HPLC).
-
Upon completion, the product can be purified. Residual copper can be removed by washing with a solution of a chelating agent like EDTA or by passing through a short plug of silica gel.[4] Purification of the PEGylated product may require techniques such as size-exclusion chromatography (SEC) or reversed-phase HPLC.[19][20][21]
-
Visual Guides
Caption: Troubleshooting workflow for low yield in this compound click chemistry.
Caption: General experimental workflow for the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 21. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Propargyl-PEG8-Boc Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG8-Boc linkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," a Boc-protected amine for subsequent deprotection and further conjugation, and an 8-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility and reduces steric hindrance. This linker is frequently used in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the main reaction steps involved in using this compound?
The typical workflow involves two main steps:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl group) of the linker reacts with an azide-functionalized molecule to form a stable triazole linkage.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal a primary amine ready for subsequent conjugation.
Q3: What are the most common side products I might encounter during the CuAAC "click chemistry" step?
The most common side products in the CuAAC reaction are:
-
Alkyne Homodimerization: The propargyl groups can react with each other, especially at elevated temperatures or with improper catalyst conditions, to form a diyne byproduct. The use of a copper-stabilizing ligand, such as THPTA, can help minimize this.[1]
-
Oxidation of Sensitive Residues: The combination of the copper catalyst and a reducing agent (like sodium ascorbate) can generate reactive oxygen species, which may lead to the oxidation of sensitive amino acid residues (e.g., methionine, cysteine, histidine) in your biomolecule.[2]
Q4: What are the primary side products associated with the Boc deprotection step?
The main side product during Boc deprotection arises from the generation of a reactive tert-butyl cation. This cation can alkylate nucleophilic sites on your molecule, leading to:
-
S-tert-butylation: Alkylation of the thioether side chain of methionine or the free thiol of cysteine.[3]
-
N-tert-butylation: Alkylation of the indole ring of tryptophan.
-
O-tert-butylation: Alkylation of the phenolic ring of tyrosine.
The extent of these side reactions can be significant. For instance, in one study, S-tert-butylation of a methionine-containing peptide reached 23.9%.[3]
Q5: How can I minimize the formation of side products during Boc deprotection?
The most effective way to minimize tert-butylation is to use "scavengers" in your deprotection cocktail. These are nucleophilic compounds that trap the tert-butyl cation before it can react with your product. Common scavengers include:
-
Triisopropylsilane (TIS): A highly effective scavenger for trapping carbocations.
-
Water: Can act as a scavenger.
-
Thioanisole: Particularly useful for protecting methionine residues.
-
1,2-Ethanedithiol (EDT): A good scavenger for protecting cysteine residues.
A common and effective scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of CuAAC product | 1. Oxidation of Cu(I) catalyst to inactive Cu(II).2. Insufficient reducing agent.3. Steric hindrance. | 1. Use a Cu(I)-stabilizing ligand like THPTA or TBTA. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if possible.2. Ensure a fresh solution of sodium ascorbate is used.3. Consider using a longer PEG linker to increase the distance between the reacting molecules. |
| Presence of alkyne homodimer in product mixture | 1. High reaction temperature.2. Inappropriate catalyst-to-ligand ratio. | 1. Perform the reaction at room temperature.2. Optimize the catalyst and ligand concentrations. A 1:5 ratio of CuSO4 to THPTA is often recommended. |
| Incomplete Boc deprotection | 1. Insufficient acid strength or concentration.2. Inadequate reaction time or temperature.3. Steric hindrance from the PEG chain. | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).2. Extend the reaction time and monitor progress by LC-MS or TLC.3. If the problem persists, consider a stronger acid system like 4M HCl in dioxane, but be mindful of the stability of other functional groups. |
| Multiple unexpected peaks in LC-MS after Boc deprotection | 1. Alkylation of nucleophilic residues by the tert-butyl cation.2. Cleavage of other acid-sensitive protecting groups in your molecule. | 1. Add scavengers to the deprotection reaction. A cocktail of TFA/TIS/H2O (95:2.5:2.5) is a good starting point.[4][5]2. Review the acid lability of all protecting groups in your molecule and consider an orthogonal protection strategy if necessary. |
Quantitative Data on Side Product Formation
The following table summarizes potential side product yields based on literature reports for similar reactions. Actual yields will vary depending on the specific substrate and reaction conditions.
| Reaction Step | Side Product | Affected Residue/Moiety | Reported Yield (%) | Recommended Mitigation |
| CuAAC | Oxidation | Methionine, Cysteine, Histidine | Up to 16% (model study)[2] | Use of a protective ligand (e.g., THPTA). |
| Boc Deprotection | S-tert-butylation | Methionine | ~24%[3] | Use of thioanisole as a scavenger. |
| Boc Deprotection | S-tert-butylation | Cysteine | 25-30% (in the absence of appropriate scavengers) | Use of TIS and/or EDT as scavengers. |
| Boc Deprotection | N-tert-butylation | Tryptophan | Can be quantitative without scavengers[6] | Use of TIS as a scavenger. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of an azide-containing molecule to this compound.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Appropriate buffer (e.g., phosphate buffer, pH 7)
Procedure:
-
In a microcentrifuge tube, dissolve the this compound and the azide-containing molecule in the reaction buffer.
-
Prepare the catalyst premix by combining the CuSO4 and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is recommended. Let this mixture stand for a few minutes.
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, the product can be purified by an appropriate method such as HPLC or size-exclusion chromatography.
Protocol 2: Boc Deprotection with Scavengers
This protocol describes the removal of the Boc protecting group using a standard TFA/TIS/water scavenger cocktail.
Materials:
-
Boc-protected conjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Dichloromethane (DCM), anhydrous
-
Cold diethyl ether
Procedure:
-
Dissolve the dried Boc-protected conjugate in anhydrous DCM in a round-bottom flask.
-
Prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 volume ratio.
-
Add the cleavage cocktail to the dissolved conjugate.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation).
-
Precipitate the deprotected product by adding cold diethyl ether to the residue.
-
Collect the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether.
-
Dry the final product under vacuum.
Visualizations
Caption: Workflow of this compound conjugation and potential side products.
Caption: A troubleshooting decision tree for this compound conjugation.
References
Technical Support Center: Enhancing Hydrophobic Molecule Solubility with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the aqueous solubility of hydrophobic molecules using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and how does it improve the solubility of hydrophobic molecules?
A1: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule. PEG is a hydrophilic (water-loving) polymer, and its conjugation to a hydrophobic (water-fearing) molecule increases the overall hydrophilicity of the resulting conjugate. This enhanced hydrophilicity disrupts the hydrophobic molecule's tendency to self-aggregate in aqueous environments, thereby increasing its solubility.
Q2: How do I choose the right PEG linker for my application?
A2: The selection of an appropriate PEG linker is crucial for successful solubility enhancement and depends on several factors:
-
Molecular Weight (Length): Longer PEG chains generally lead to greater increases in solubility. Shorter chains (e.g., PEG2-PEG12) are often used for compact labeling, while longer chains (e.g., PEG2000 and above) are preferred for significant solubility improvement.
-
Architecture (Linear vs. Branched):
-
Linear PEGs are structurally simple and offer predictable behavior with minimal steric hindrance.
-
Branched PEGs have multiple PEG arms extending from a central core, which can provide superior shielding effects and further enhance solubility.
-
-
Functional Groups: The reactive groups at the ends of the PEG linker must be compatible with the functional groups on your hydrophobic molecule (e.g., NHS esters for primary amines, maleimides for thiols).
Q3: What are the common challenges encountered when PEGylating small hydrophobic molecules?
A3: Researchers may face several challenges during the PEGylation of small molecules:
-
Limited conjugation sites: Small molecules may have few reactive sites for PEG attachment without compromising their biological activity.
-
Low reaction yield: Inefficient reactions can lead to a low yield of the desired PEGylated product.
-
Product purification: Separating the PEGylated molecule from unreacted PEG and the parent molecule can be challenging.
-
Aggregation: The PEGylated product itself may aggregate, especially at high concentrations.
-
Reduced bioactivity: The attached PEG chain can sometimes sterically hinder the interaction of the molecule with its target.
Q4: How can I remove unreacted PEG from my final product?
A4: Several techniques can be used to remove unreacted PEG, primarily based on size differences:
-
Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated molecule from the smaller, unreacted PEG.
-
Dialysis: Using a dialysis membrane with a molecular weight cut-off (MWCO) that is larger than the unreacted PEG but smaller than the PEGylated product allows for the diffusion of the unreacted PEG out of the sample.
-
Ultrafiltration/Diafiltration: This pressure-driven membrane filtration process can also separate molecules based on size.
Troubleshooting Guides
Issue 1: Low Yield of PEGylated Product
| Possible Cause | Recommended Solution |
| Inefficient Reaction Conditions | Optimize reaction parameters such as pH, temperature, and reaction time. For NHS-ester reactions, a pH of 7-9 is typically optimal. |
| Insufficient Molar Excess of PEG | Increase the molar ratio of the PEG linker to the hydrophobic molecule. A 20-fold molar excess is a common starting point for protein labeling and can be adapted for small molecules. |
| Hydrolysis of Activated PEG | Use anhydrous solvents and handle moisture-sensitive reagents like PEG-NHS esters in a dry environment. Prepare solutions of activated PEG immediately before use. |
| Competing Reactions | Ensure that the reaction buffer does not contain primary amines (e.g., Tris, glycine) if you are using an amine-reactive PEG, as these will compete with your target molecule. |
Issue 2: Precipitation or Aggregation of PEGylated Molecule in Aqueous Buffer
| Possible Cause | Recommended Solution |
| Exceeding Solubility Limit | Determine the kinetic solubility of your PEGylated compound to understand its precipitation behavior over time. |
| Rapid Change in Solvent Polarity | When diluting a stock solution of your PEGylated molecule (often in an organic solvent like DMSO) into an aqueous buffer, add the stock solution dropwise to the vigorously stirring buffer. |
| Suboptimal Buffer Conditions | Screen different buffer conditions, including pH and ionic strength, to find the optimal conditions for your PEGylated molecule's stability. |
| Insufficient PEG Chain Length | If precipitation persists, consider using a longer PEG linker to further increase the hydrophilicity of the conjugate. |
| Freeze-Thaw Instability | Aliquot your PEGylated molecule solution to avoid repeated freeze-thaw cycles, which can promote precipitation. |
Data Presentation
Table 1: Enhancement of Hydrophobic Molecule Solubility with PEG Linkers
| Hydrophobic Molecule | PEG Linker Type | PEG Molecular Weight (Da) | Fold Increase in Aqueous Solubility | Reference |
| Paclitaxel | Linear mPEG | 2,000 | > 1,000-fold | |
| Paclitaxel | Linear mPEG |
Technical Support Center: Propargyl-PEG8-Boc Deprotection
This technical support center is a resource for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of Propargyl-PEG8-Boc. Here you will find troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
1. Why is my Boc deprotection of this compound incomplete?
Incomplete deprotection is a common issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid concentration is too low or the acid is too weak, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may need longer reaction times or gentle heating.[1][3]
-
Steric Hindrance: The polyethylene glycol (PEG) chain, even of moderate length like PEG8, can sterically hinder the acid's access to the Boc-protected amine, which slows down the reaction rate.[3]
-
Solvent Issues: The choice of solvent is critical. It must fully solvate both the this compound and the acid. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][2]
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM. For example, if you are using 20% TFA, try increasing it to 50%.[1]
-
Extend Reaction Time: Monitor the reaction's progress over a longer period using an appropriate analytical method like TLC or LC-MS.[1]
-
Consider a Stronger Acid System: If increasing the TFA concentration is not effective, a stronger acid system such as 4M HCl in 1,4-dioxane may be necessary.[1][2]
-
Ensure Proper Solvation: Confirm that your this compound is fully dissolved in the chosen solvent.
2. I'm observing side products after the deprotection reaction. What could be the cause?
The generation of side products is often due to the reactivity of the carbocation formed during the deprotection process or the lability of other functional groups.
-
Alkylation: The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic sites on your molecule.[3][4]
-
Propargyl Group Instability: While generally stable, the propargyl group can be sensitive to very strong acidic conditions over extended periods, though this is less common with standard TFA deprotection.
-
Ester Bond Cleavage: If your molecule contains acid-sensitive ester bonds, they may be partially or fully cleaved during the deprotection. Some studies have reported a 10-20% loss of ester bonds with TFA.[1][5]
Troubleshooting Steps:
-
Use Scavengers: To prevent alkylation, add a scavenger like triisopropylsilane (TIS) to the reaction mixture. TIS will trap the tert-butyl cation.[1]
-
Optimize Reaction Conditions: Use the mildest acid concentration and the shortest reaction time necessary for complete deprotection to minimize side reactions.
-
Consider Alternative Deprotection Methods: For highly acid-sensitive substrates, explore alternative, milder deprotection methods.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the deprotection reaction?
You can monitor the reaction using the following methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the disappearance of the starting material (this compound) and the appearance of the deprotected product. The deprotected amine is more polar and will have a lower Rf value.[1][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing you to quantify the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the singlet peak corresponding to the tert-butyl protons of the Boc group, which is typically found around 1.4 ppm.[1][9]
Q2: What is the best way to work up the reaction after deprotection with TFA?
A common work-up procedure involves the following steps:
-
Remove Volatiles: Concentrate the reaction mixture under reduced pressure to remove the solvent (e.g., DCM) and excess TFA.[1]
-
Azeotropic Removal of Residual TFA: To remove trace amounts of TFA, co-evaporate the residue with a non-polar solvent like toluene (repeat 3 times).[1]
-
Isolation of the Amine Salt: The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]
Q3: Can I use HCl in dioxane for the deprotection of this compound?
Yes, 4M HCl in 1,4-dioxane is a common and effective alternative to TFA in DCM for Boc deprotection.[2][10] The reaction is typically stirred at room temperature for 1 to 4 hours.[2] The product will be isolated as the hydrochloride salt.[2]
Q4: Is the propargyl group stable under standard Boc deprotection conditions?
The propargyl group is generally stable under the acidic conditions typically used for Boc deprotection, such as TFA in DCM or HCl in dioxane. However, prolonged exposure to very strong acids or high temperatures should be avoided to minimize the risk of side reactions.
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Reaction Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 1-2 hours | 0 °C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1-4 hours | Room Temp |
| p-Toluenesulfonic acid (pTSA) | Stoichiometric | Ethyl Acetate | Varies | 50-60 °C |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Concentration | Purpose |
| Triisopropylsilane (TIS) | 2.5-5% (v/v) | Carbocation Scavenger |
| Phenol | 5% (v/v) | Carbocation Scavenger |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3x) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can be used directly or neutralized as described in the FAQs.
Protocol 2: Analytical Monitoring by LC-MS
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it in a mobile phase containing a neutralizing agent (e.g., a buffer with a basic component).[1]
-
Inject the quenched sample into a suitable LC-MS system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram and mass spectrum to determine the relative amounts of the starting material, the desired deprotected product, and any byproducts.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Aggregation Issues with PEGylated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and resolving protein aggregation during and after PEGylation.
Frequently Asked questions (FAQs)
Q1: What are the primary causes of PEGylated protein aggregation?
Aggregation of PEGylated proteins can be triggered by a variety of factors, often related to the PEGylation process itself or the subsequent handling and storage of the conjugate. Key causes include:
-
Intermolecular Cross-linking: The use of bifunctional PEG reagents can lead to the formation of covalent cross-links between multiple protein molecules, resulting in the formation of large aggregates.[1]
-
High Protein Concentration: At elevated concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact the stability and solubility of both the native and PEGylated protein.[1] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, promoting aggregation.[1]
-
PEG-Protein Interactions: While PEGylation is often employed to increase protein stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that may lead to aggregation.[1] The length of the PEG chain can also influence these interactions.[1]
-
Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking and aggregation.[1]
-
Instability of the Native Protein: If the protein itself is inherently unstable or prone to aggregation, the PEGylation process may exacerbate this issue.
Q2: How does PEGylation, in general, affect protein stability and aggregation?
PEGylation is a widely used strategy to enhance the pharmacokinetic properties of therapeutic proteins.[2] It can improve protein stability by:
-
Increasing Hydrodynamic Size: The attachment of PEG chains increases the protein's size in solution, which can reduce renal clearance and prolong its circulation time.
-
Steric Shielding: The PEG chains can sterically hinder proteolytic enzymes, protecting the protein from degradation. This shielding effect can also mask antigenic sites, reducing immunogenicity, and can inhibit protein-protein interactions that lead to aggregation.
-
Enhanced Solubility: PEG is a highly hydrophilic polymer, and its conjugation to a protein can increase the overall solubility of the conjugate.[3][4]
However, the impact of PEGylation on protein stability is not always positive and can depend on factors like the site of PEG attachment and the length of the PEG chain.[5] In some cases, PEGylation has been reported to have a neutral or even destabilizing effect on protein conformation.[5]
Q3: What are the common analytical techniques to detect and quantify PEGylated protein aggregation?
Several analytical methods can be employed to characterize and quantify aggregation in PEGylated protein samples. The choice of technique often depends on the size range of the aggregates and the level of detail required.
-
Size Exclusion Chromatography (SEC): SEC is a high-resolution technique that separates molecules based on their hydrodynamic radius.[6] It is widely used to quantify the amounts of monomer, dimer, and higher-order aggregates in a sample.[6]
-
Dynamic Light Scattering (DLS): DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is particularly useful for detecting the presence of a wide range of aggregate sizes, from small oligomers to large particles.
-
Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight of the PEGylated protein and to identify the presence of multimers.[1]
-
UV-Vis Spectrophotometry (Turbidity): An increase in the turbidity of a protein solution, as measured by its absorbance at a specific wavelength (e.g., 340-600 nm), can indicate the formation of insoluble aggregates.[1]
-
Flow Imaging Microscopy: This technique can be used to characterize micron-sized aggregates in protein formulations.[7]
Troubleshooting Guides
Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.
This is a common issue that can often be resolved by systematically optimizing the reaction conditions and considering the formulation of the reaction buffer.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting aggregation during PEGylation.
Step 1: Optimize Reaction Conditions
The initial and most critical step is to systematically evaluate and optimize the reaction conditions. Performing small-scale screening experiments is highly recommended before proceeding with larger batches.[1]
-
Protein Concentration: Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1] Higher concentrations can increase the rate of aggregation.[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of the PEG reagent (e.g., 1:1, 5:1, 10:1, 20:1).[1] A very high molar excess may not always be optimal.
-
pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).[1] The pH can significantly influence protein conformation and solubility.[1]
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).[1] Lower temperatures generally slow down both the PEGylation reaction and aggregation kinetics.[1]
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can help prevent aggregation.[1]
| Excipient Category | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for sugars, higher for polyols | Act as protein stabilizers through preferential exclusion, which increases the stability of the native protein conformation.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions that can lead to aggregation.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Non-ionic surfactants that reduce surface tension and can prevent surface-induced aggregation.[1] |
Step 3: Control the Reaction Rate
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, thereby reducing aggregation.[1]
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller aliquots over a period of time.[1]
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains a persistent issue, it may be necessary to consider alternative PEGylation strategies.
-
Monofunctional PEG Reagents: If you are using a bifunctional PEG, switching to a monofunctional version will eliminate the possibility of intermolecular cross-linking.
-
Site-Specific PEGylation: If random PEGylation is leading to aggregation, consider a site-specific approach to attach the PEG chain to a region of the protein that is less critical for its stability.
-
Different PEG Chemistries: The chemistry used to attach the PEG to the protein can influence the stability of the conjugate. Exploring different linker chemistries may be beneficial.
Problem: My purified PEGylated protein is aggregating during storage.
Aggregation during storage is often a sign of formulation instability. The following strategies can help improve the long-term stability of your PEGylated protein.
Formulation Optimization Workflow:
Caption: Workflow for optimizing the formulation of a PEGylated protein to prevent storage-induced aggregation.
Step 1: Buffer Optimization
-
pH Screening: Conduct a pH screening study to identify the pH at which the PEGylated protein exhibits maximum stability. This may be different from the optimal pH for the native protein.
-
Buffer Species: The choice of buffer can also impact stability. Compare common biological buffers such as phosphate, citrate, histidine, and Tris to identify the most suitable one for your protein.
Step 2: Screen Stabilizing Excipients
Similar to the troubleshooting guide for aggregation during the reaction, a systematic screening of stabilizing excipients is crucial for long-term stability. The same classes of excipients (sugars, polyols, amino acids, and surfactants) should be evaluated.
Quantitative Impact of Formulation Conditions on Aggregation:
The following table summarizes findings from various studies on the effect of formulation parameters on protein aggregation. It is important to note that the optimal conditions are highly protein-specific.
| Protein | PEGylation Details | Condition Varied | Observation | Reference |
| Granulocyte Colony-Stimulating Factor (GCSF) | N-terminal 20 kDa PEG | pH 6.9, 37°C | PEG-GCSF formed soluble aggregates and the rate of aggregation was significantly slower compared to unmodified GCSF, which precipitated. | [3][8] |
| Alpha-1 Antitrypsin (AAT) | Various PEG lengths and sites | Heat-induced stress | PEGylation significantly decreased the propensity of AAT to aggregate upon heat treatment. | [5] |
| General Monoclonal Antibodies (mAbs) | N/A (General study) | Low pH and varying ionic strength | At low pH, increasing ionic strength can enhance aggregation by reducing electrostatic repulsion between protein molecules. | [9] |
Step 3: Evaluate Storage Conditions
-
Temperature: Determine the optimal storage temperature for your formulated PEGylated protein. While colder temperatures are generally better, some proteins may be susceptible to cold denaturation. Freeze-thaw stability should also be assessed.
-
Container Surface: Proteins can sometimes adsorb to container surfaces, which can induce aggregation. If this is suspected, consider using low-protein-binding tubes or vials, or including a low concentration of a non-ionic surfactant in your formulation.
Experimental Protocols
Protocol: Small-Scale PEGylation Screening for Aggregation Minimization
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation during PEGylation.
Materials:
-
Purified protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG reagent stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of reaction buffers with varying pH values (e.g., 0.5 pH unit increments)
-
96-well plates or microcentrifuge tubes
-
Incubators or water baths set to different temperatures (e.g., 4°C and 25°C)
-
Instrumentation for aggregation analysis (e.g., SEC-HPLC, DLS, or UV-Vis spectrophotometer)
Methodology:
-
Design the Screening Matrix: Create a matrix of experimental conditions to be tested. For example, you could have a 96-well plate where each well represents a unique combination of protein concentration, PEG:protein ratio, and pH. This can be repeated at different temperatures.
-
Prepare Reaction Mixtures: In each well or tube, prepare the reaction mixtures according to the screening matrix. It is recommended to add the protein solution first, followed by the buffer, and finally the activated PEG reagent to initiate the reaction.
-
Incubation: Incubate the reactions for a predetermined amount of time (e.g., 2 hours, or overnight).
-
Quenching (Optional): If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess activated PEG.
-
Analysis of Aggregation: Analyze the extent of aggregation in each reaction mixture using a suitable analytical technique.
-
SEC-HPLC: Inject a small aliquot of each reaction mixture to determine the percentage of monomer, dimer, and higher-order aggregates.
-
DLS: Measure the size distribution of particles in each sample.
-
Turbidity: Measure the absorbance of each sample at a wavelength where aggregates scatter light (e.g., 340 nm).
-
-
Data Analysis: Compare the results from all the different conditions to identify the combination of parameters that results in the lowest level of aggregation.
Protocol: Analysis of PEGylated Protein Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric, dimeric, and higher-order aggregate species of a PEGylated protein.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
SEC column suitable for the size range of your PEGylated protein and its potential aggregates
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
PEGylated protein sample
-
Molecular weight standards for column calibration (optional but recommended)
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute the PEGylated protein sample to a suitable concentration in the mobile phase. The optimal concentration will depend on the sensitivity of the detector and the loading capacity of the column.
-
Injection: Inject a fixed volume of the prepared sample onto the column.
-
Chromatographic Separation: The components of the sample will separate based on their size as they pass through the column. Larger molecules (aggregates) will elute first, followed by smaller molecules (monomer).
-
Detection: Monitor the column eluent using the UV detector at a wavelength where the protein absorbs (typically 280 nm).
-
Data Analysis: Integrate the peaks in the resulting chromatogram to determine the area of each peak. The percentage of each species (monomer, dimer, aggregates) can be calculated by dividing the area of the corresponding peak by the total area of all peaks.
This technical support guide provides a framework for understanding and addressing aggregation issues with PEGylated proteins. It is important to remember that every protein is unique, and a systematic, empirical approach to optimization is key to achieving a stable and effective PEGylated therapeutic.
References
- 1. bmmj.org [bmmj.org]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing catalyst concentration for Propargyl-PEG8-Boc reactions
Welcome to the technical support center for optimizing catalyst concentration in reactions involving Propargyl-PEG8-Boc. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and enhance experimental outcomes. The focus of this guide is on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which is the most common reaction for this substrate.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst system for this compound azide-alkyne cycloaddition reactions?
A1: The most common and effective catalyst system for CuAAC reactions is a combination of a copper(II) sulfate (CuSO₄) precursor and a reducing agent, typically sodium ascorbate, to generate the active Cu(I) species in situ.[2] The use of a copper-stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is also highly recommended to enhance reaction rates and protect sensitive biomolecules from oxidative damage.[3]
Q2: What is a typical starting concentration for the copper catalyst?
A2: For bioconjugation reactions, a final copper concentration in the range of 50 µM to 250 µM is a common starting point.[3] For more general organic synthesis, catalyst loading is often described in mol%, typically ranging from 1-5 mol% relative to the limiting reagent.[1] The optimal concentration depends on the specific substrates and reaction scale.
Q3: How does catalyst concentration impact the reaction kinetics and yield?
A3: In CuAAC reactions, the reaction rate can show a near first-order or even second-order dependence on the copper catalyst concentration, especially when an accelerating ligand is used.[4] This means that increasing the catalyst concentration can significantly speed up the reaction. However, excessively high concentrations can lead to side reactions and difficulties in post-reaction purification.[5] Generally, CuAAC reactions are known for providing quantitative or near-quantitative yields when optimized.[6]
Q4: What are the primary side reactions to be aware of, and how does catalyst concentration affect them?
A4: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which forms a diyne byproduct.[1][7] This is promoted by the presence of Cu(II) and oxygen.[1] Maintaining a sufficient concentration of the reducing agent (sodium ascorbate) relative to the copper catalyst is crucial to keep the copper in its active Cu(I) state and minimize this side reaction.[2][6] Minimizing the reaction's exposure to oxygen is also a key preventative measure.[6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inactivity: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by atmospheric oxygen.[1][7] | Ensure you are using a freshly prepared solution of sodium ascorbate. Capping the reaction tube to minimize oxygen exposure is also beneficial.[6] |
| Insufficient Catalyst: The concentration of the copper catalyst is too low for the reaction to proceed at a reasonable rate. | Increase the concentration of CuSO₄ and sodium ascorbate. A test reaction with a model alkyne like propargyl alcohol can help confirm if the catalyst system is active.[6] | |
| Copper Sequestration: The substrate, particularly if it's a biomolecule with thiols or histidines, may be binding to and sequestering the copper catalyst.[6] | Add the catalyst in excess or introduce a sacrificial metal like Zn(II) or Ni(II) to occupy the binding sites.[6] Using an appropriate accelerating ligand can also help.[6] | |
| Poor Substrate Solubility: The this compound or the azide partner may not be fully soluble in the chosen solvent system, leading to a slow or incomplete reaction. | Perform the reaction in a co-solvent system, such as using DMSO to improve solubility in aqueous buffers.[6] | |
| Formation of Side Products (e.g., Alkyne Dimer) | Oxygen Exposure: Insufficient reducing agent or excessive oxygen in the reaction mixture promotes the Cu(II)-mediated oxidative homocoupling of the alkyne.[6] | Use freshly prepared sodium ascorbate solution in at least 5-fold excess to the copper catalyst. Deoxygenating the solvent before setting up the reaction can also be effective. |
| High Temperature: In some cases, higher temperatures can promote alkyne dimerization.[5] | Most CuAAC reactions proceed efficiently at room temperature. Avoid unnecessary heating unless specifically required for your system.[2] | |
| Difficulty Removing Copper Post-Reaction | Residual Catalyst: Copper ions can remain bound to the product, which can be problematic for biological applications. | For biomolecules, purification via dialysis against a buffer containing a chelating agent like EDTA is effective.[6] For small molecules, copper-adsorbing resins can be used, though they may also bind the desired product.[6] |
Experimental Protocols
General Protocol for a CuAAC Reaction
This protocol provides a starting point for the conjugation of an azide-containing molecule to this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare fresh stock solutions:
-
20 mM CuSO₄ in water.
-
50 mM THPTA ligand in water.
-
100 mM Sodium Ascorbate in water. This solution should be made fresh for each experiment.
-
-
-
Reaction Setup (Example for a 500 µL final volume):
-
In a microcentrifuge tube, combine the following in order:
-
This compound solution and reaction buffer (e.g., phosphate buffer) to a volume of 432.5 µL. The final concentration of the alkyne should be the limiting reagent.
-
10 µL of the azide stock solution (aim for 1.2 to 2-fold excess relative to the alkyne).[3]
-
A premixed solution of 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. (This results in a final concentration of 0.10 mM CuSO₄ and 0.50 mM ligand).[3]
-
50 µL of 100 mM sodium ascorbate solution (final concentration of 10 mM).
-
-
-
Reaction Incubation:
-
Cap the tube to minimize oxygen exposure.[6]
-
Mix the components by gently inverting the tube.
-
Allow the reaction to proceed at room temperature for 1 to 4 hours. Reaction progress can be monitored by techniques such as LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, the copper catalyst and excess reagents can be removed.
-
For biomolecule products, size-exclusion chromatography (e.g., a desalting column) or dialysis against a buffer containing EDTA is recommended.[1]
-
For small molecule products, the mixture can be diluted with water and extracted with an appropriate organic solvent.[1]
-
Visualizations
Caption: A generalized experimental workflow for a CuAAC reaction.
Caption: Common causes and solutions for low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purifying PEGylated Compounds by HPLC
Welcome to the technical support center for the purification of PEGylated compounds by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of PEGylated compounds by HPLC so challenging?
A1: The purification of PEGylated compounds by HPLC is complex due to several factors inherent to the nature of polyethylene glycol (PEG) and the PEGylation process. These challenges include:
-
Heterogeneity: The PEGylation process often results in a heterogeneous mixture of products, including unreacted protein/peptide, mono-PEGylated species at different sites (isomers), multi-PEGylated species, and residual unreacted PEG.[1][2] Separating these closely related structures is a significant analytical challenge.
-
Peak Broadening: The inherent dispersity (polydispersity) of the PEG polymer chain leads to broad peaks in reversed-phase HPLC (RP-HPLC), which can obscure the separation of different PEGylated species.[3]
-
Lack of a Strong Chromophore: PEG itself does not possess a strong UV-absorbing chromophore, making detection by standard UV detectors difficult, especially for quantifying residual PEG.[4][5] This necessitates the use of alternative detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), or Mass Spectrometry (MS).[][7]
-
Altered Physicochemical Properties: The attachment of PEG chains significantly alters the size, charge, and hydrophobicity of the parent molecule, requiring the development of specific HPLC methods that may differ substantially from those used for the non-PEGylated counterpart.[2][8]
Q2: What are the most common issues encountered during HPLC purification of PEGylated compounds?
A2: Researchers commonly face the following issues:
-
Poor Resolution: Inadequate separation between the native molecule, different PEGylated isoforms (mono-, di-, multi-), and positional isomers is a frequent problem.[1][9]
-
Broad Peak Shapes: As mentioned, the polydispersity of PEG often results in broad, tailing, or fronting peaks, which complicates quantification and reduces separation efficiency.[3][10]
-
Column Fouling and Carryover: The "sticky" nature of some PEGylated compounds can lead to their adsorption onto the stationary phase, causing column fouling, high backpressure, and ghost peaks in subsequent runs.[11]
-
Low Detection Sensitivity: When using UV detection, the low molar absorptivity of PEG can lead to poor sensitivity for detecting PEGylated species and, in particular, free PEG.[4][5]
-
Irreproducible Retention Times: Fluctuations in mobile phase composition, temperature, or column integrity can lead to shifts in retention times, affecting the reliability of the method.[12][13]
Q3: Which HPLC mode is best suited for purifying PEGylated compounds?
A3: The choice of HPLC mode depends on the specific separation goal. Often, a combination of techniques (multidimensional chromatography) is required for comprehensive characterization.[4][5]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective for separating PEGylated proteins from the much smaller unreacted native protein and for analyzing the degree of PEGylation (mono-, di-, etc.), as the addition of PEG significantly increases the molecule's size.[][8][14] However, it may not be able to resolve positional isomers.[15]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEGylation often involves linking PEG to charged residues (like lysine), this modification can alter the overall charge of the protein, allowing for the separation of species with different numbers of attached PEG chains.[][8]
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. While the PEG chain itself is hydrophilic, its interaction with the non-polar stationary phase is complex. RP-HPLC can be powerful for separating positional isomers of PEGylated proteins.[15][16] However, it is also where peak broadening due to PEG dispersity is most pronounced.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating polar compounds. In HILIC, PEGylated peptides can be retained, while the unreacted, more hydrophobic PEG may elute in the void volume, offering a different selectivity compared to RP-HPLC.[17][18]
Troubleshooting Guides
Issue 1: Poor Peak Resolution
| Potential Cause | Recommended Solution |
| Inadequate Mobile Phase Composition | Optimize the mobile phase. For RP-HPLC, adjust the organic solvent (acetonitrile, methanol) concentration and the gradient slope. A shallower gradient can improve the resolution of closely eluting species.[15][19] For IEX, optimize the salt concentration and pH of the mobile phase to modulate the charge interactions.[][20] |
| Incorrect Column Chemistry | Select a column with appropriate pore size and surface chemistry. For large PEGylated proteins, wide-pore columns (e.g., 300 Å) are recommended in RP-HPLC to prevent restricted diffusion.[15][16] Experiment with different stationary phases (e.g., C4, C8, C18) to find the optimal selectivity.[16] |
| Suboptimal Temperature | Increasing the column temperature (e.g., to 45°C) can sometimes improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.[15] |
| High Flow Rate | A high flow rate can lead to poor separation.[12] Optimize the flow rate to balance resolution and analysis time. |
Issue 2: Broad or Tailing Peaks
| Potential Cause | Recommended Solution |
| PEG Polydispersity | This is an inherent property of most PEG reagents. Using a more monodisperse PEG reagent for the PEGylation reaction can result in sharper peaks.[3] |
| Column Overload | Injecting too much sample can lead to peak distortion.[9] Reduce the injection volume or the sample concentration. |
| Secondary Interactions | Unwanted interactions between the analyte and the stationary phase (e.g., silanol interactions in RP-HPLC) can cause peak tailing. Use a well-end-capped column or add a mobile phase modifier like trifluoroacetic acid (TFA). |
| Extra-Column Volume | Excessive volume in tubing and connections between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and minimize its length.[10] |
Issue 3: Column Fouling and High Backpressure
| Potential Cause | Recommended Solution |
| Adsorption of PEGylated Compound | PEGylated molecules can be "sticky" and adsorb to the column.[11] Implement a robust column washing procedure after each run, for instance, with a high percentage of organic solvent, to strip strongly retained components. |
| Sample Precipitation | The sample may precipitate on the column if the injection solvent is not compatible with the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[13] |
| Particulate Matter | Particulates from the sample or mobile phase can clog the column frit. Filter all samples and mobile phases before use. A guard column can also protect the analytical column.[9] |
| Mobile Phase Immiscibility | Ensure that the mobile phase components are fully miscible under all gradient conditions to prevent salt precipitation and column blockage. |
Experimental Protocols
Protocol 1: General RP-HPLC Method for PEGylated Peptides
-
Column: Wide-pore C4 or C18 (e.g., 300 Å pore size), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the PEGylated peptide. A starting point could be 20-60% B over 30 minutes. A shallower gradient may be necessary to resolve isomers.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.[15]
-
Detection: UV at 220 nm for the peptide backbone. For detection of free PEG, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[4][5]
-
Injection Volume: 10-20 µL.
Protocol 2: SEC Method for Separation of PEGylated Protein from Native Protein
-
Column: SEC column suitable for the molecular weight range of the PEGylated protein (e.g., Shodex KW-803 or TSKgel G3000SWXL).[][21]
-
Mobile Phase: A buffered saline solution, for example, 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 280 nm for the protein. Refractive Index (RI) detection can be used to quantify the free PEG.[7][21]
-
Injection Volume: 20-50 µL.
Visualizations
Caption: A troubleshooting workflow for addressing poor resolution in HPLC.
Caption: Common HPLC modes for purifying PEGylated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 7. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 8. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. researchgate.net [researchgate.net]
- 11. silcotek.com [silcotek.com]
- 12. youtube.com [youtube.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. blob.phenomenex.com [blob.phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. chromforum.org [chromforum.org]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 20. longdom.org [longdom.org]
- 21. researchgate.net [researchgate.net]
Navigating the Stability of Propargyl-PEG8-Boc: A Guide to Preventing Degradation
Technical Support Center
For researchers, scientists, and drug development professionals utilizing Propargyl-PEG8-Boc in their experiments, ensuring its stability during storage is paramount to achieving reliable and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of degradation of this versatile linker molecule.
Troubleshooting Guide: Identifying and Resolving Common Storage Issues
Q1: I suspect my this compound has degraded. What are the visual signs?
A1: While chemical degradation is not always visually apparent, there are a few signs that may suggest a compromise in quality. These include a change in the physical appearance of the compound from a clear, colorless or pale-yellow liquid/solid to a darker yellow or brown color. Additionally, any changes in viscosity or the appearance of precipitates could indicate degradation or contamination. However, chemical analysis is the most reliable method to confirm degradation.
Q2: My recent experiments using this compound have failed, suggesting a reagent issue. How can I confirm its integrity?
A2: To confirm the integrity of your this compound, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are recommended.
-
¹H NMR: Check for the disappearance or shifting of characteristic peaks corresponding to the propargyl (alkyne) proton, the PEG backbone, and the Boc-protecting group protons. The appearance of new, unexpected peaks can indicate the formation of degradation products.
-
HPLC: A pure sample should exhibit a single major peak. The presence of multiple peaks or a shift in the retention time of the main peak can signify degradation or impurities.
Q3: I have been storing my this compound at 4°C. Is this sufficient?
A3: While short-term storage for a few days to weeks at 4°C may be acceptable, long-term storage at this temperature is not recommended.[] For extended periods, this compound should be stored at -20°C to minimize the risk of degradation.[2][3][4][5]
Frequently Asked Questions (FAQs)
Q4: What are the primary degradation pathways for this compound during storage?
A4: this compound has three main components, each susceptible to specific degradation pathways:
-
Boc (tert-Butyloxycarbonyl) Group: This group is generally stable under neutral and basic conditions but is sensitive to acid.[6][][8] Accidental exposure to acidic contaminants in the storage vial or atmosphere can lead to the cleavage of the Boc group, exposing the amine.
-
PEG (Polyethylene Glycol) Chain: The PEG backbone, consisting of ether linkages, is generally stable. However, it can undergo slow oxidation, especially in the presence of oxygen and trace metal ions, leading to chain cleavage.[9][10] Exposure to light can also promote photochemical degradation through the formation of hydroxyl radicals.[9]
-
Propargyl Group: The terminal alkyne of the propargyl group is reactive.[11] It can be susceptible to degradation in strongly acidic or basic conditions.[11] Additionally, it can undergo polymerization upon heating or exposure to basic conditions.[12]
Q5: What are the ideal storage conditions for this compound?
A5: To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at -20°C for long-term storage (months to years).[2][3][4][5]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the PEG chain.
-
Light: Protect from light to avoid photochemical degradation.[9] Store in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Keep in a tightly sealed container to prevent moisture absorption, which could potentially contribute to hydrolysis if any ester impurities are present.
Q6: How should I handle this compound upon receiving it and during use?
A6: Proper handling is crucial to maintain the integrity of the compound:
-
Upon Receipt: If shipped at ambient temperature, it should be immediately stored at -20°C upon arrival for long-term stability.
-
During Use: Allow the vial to warm to room temperature before opening to prevent condensation of moisture inside. If the entire amount is not used, flush the vial with an inert gas (argon or nitrogen) before resealing to minimize exposure to air and moisture.
Quantitative Data Summary
For optimal stability, refer to the recommended storage conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Long-Term Storage Temperature | -20°C | Minimizes rates of all potential degradation reactions.[2][3][4][5] |
| Short-Term Storage Temperature | 0-4°C (days to weeks) | Acceptable for brief periods, but not ideal for long-term stability.[] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the PEG chain. |
| Light Exposure | Protect from Light | Avoids photochemical degradation.[9] |
| Container | Tightly Sealed, Amber Vial | Prevents moisture ingress and light exposure. |
Experimental Protocols
Protocol: Quality Control of this compound via ¹H NMR Spectroscopy
Objective: To assess the purity and integrity of this compound by ¹H NMR.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic peaks for this compound:
-
Propargyl group: A triplet around 2.4 ppm (alkyne C-H).
-
PEG backbone: A complex multiplet between 3.5 and 3.7 ppm.
-
Boc group: A singlet around 1.4 ppm (tert-butyl protons).
-
-
Integrate the peaks and compare the ratios to the expected proton counts.
-
Look for the presence of unexpected peaks which may indicate impurities or degradation products. For example, the loss of the peak at 1.4 ppm could indicate Boc deprotection.
-
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Quality control workflow for assessing stability.
References
- 2. This compound | TargetMol [targetmol.com]
- 3. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-Amido-PEG8-propargyl, 2183440-31-3 | BroadPharm [broadpharm.com]
- 5. Propargyl-PEG8-amine, 1196732-52-1 | BroadPharm [broadpharm.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. rawsource.com [rawsource.com]
- 12. Propargyl alcohol - Wikipedia [en.wikipedia.org]
Steric hindrance effects with long PEG linkers in bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with long Polyethylene Glycol (PEG) linkers in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation with long PEG linkers?
A1: Steric hindrance is a phenomenon where the size and spatial arrangement of a molecule, in this case, a long PEG linker, impedes a chemical reaction or molecular interaction.[1][2] In bioconjugation, the flexible PEG chain can physically block the reactive groups on the biomolecule or the linker itself, preventing them from coming into close enough proximity to react.[1] Additionally, a long PEG chain can hinder the biological activity of the final conjugate by blocking the active site or binding domain of the biomolecule.[3][4]
Q2: How does the length of a PEG linker influence steric hindrance and conjugation efficiency?
A2: The length of the PEG linker is a critical factor that needs to be optimized for each specific bioconjugation reaction.[5]
-
Too short: A short linker may not provide sufficient separation between the two molecules being conjugated, leading to steric hindrance between them and potentially reducing the biological activity of the final product.[1]
-
Too long: A very long PEG chain can wrap around the biomolecule, creating a "cloud" that sterically hinders the reactive ends of the linker from accessing the target functional groups on the biomolecule.[1] This can lead to lower conjugation efficiency. While longer PEGs can improve pharmacokinetic properties, they may also decrease the binding affinity of the conjugated molecule to its target.[6][7]
Q3: When should I choose a long PEG linker over a shorter one?
A3: The choice between a long and short PEG linker depends on the specific application and the molecules involved.[2][5]
-
Long PEG linkers (e.g., >2 kDa) are often used to:
-
Improve the solubility and stability of the bioconjugate.[3][8]
-
Prolong the circulation half-life of a therapeutic molecule by increasing its hydrodynamic size, which reduces renal clearance.[2][3]
-
Reduce the immunogenicity of the biomolecule by masking epitopes.[3][9]
-
Overcome steric hindrance between two large molecules being conjugated.[5]
-
-
Short PEG linkers (e.g., <2 kDa) are suitable for:
-
Applications where a compact final conjugate is desired.[5]
-
Situations where the biomolecule's activity is sensitive to the presence of a large polymer chain.
-
Q4: What are some common challenges encountered when using long PEG linkers in bioconjugation?
A4: Researchers may face several challenges, including:
-
Low conjugation efficiency: This can be due to steric hindrance from the PEG chain, incorrect reaction conditions (pH, temperature, time), or inactive reagents.[1]
-
Reduced biological activity of the conjugate: The PEG linker may block the active site of the biomolecule or interfere with its binding to its target.[4]
-
Aggregation of the conjugate: While PEGylation generally improves solubility, improper reaction conditions or high drug-to-antibody ratios in ADCs can lead to aggregation.[10]
-
Difficulty in characterizing the final product: Determining the precise number and location of attached PEG chains can be challenging.[1]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Steric Hindrance | - Consider using a longer or branched PEG linker to provide more flexibility and reach the target functional group.[1][5] - Optimize the molar ratio of the PEG linker to the biomolecule; a higher excess of the linker may be needed.[1] - If possible, use site-directed mutagenesis to introduce a more accessible conjugation site on the protein.[1] |
| Incorrect Reaction Conditions | - Optimize the pH of the reaction buffer for the specific chemistry being used (e.g., pH 7.5-8.5 for NHS esters, pH 6.5-7.5 for maleimides).[5] - Adjust the reaction temperature and time. Most conjugations work well at room temperature for 1-2 hours or at 4°C overnight.[1] |
| Inactive Reagents | - Ensure that the PEG linker and biomolecule have not degraded. Use fresh reagents whenever possible. - For maleimide chemistry, ensure the sulfhydryl groups on the biomolecule are reduced and the reducing agent is removed before adding the linker.[1] |
Issue 2: Reduced Biological Activity of the Conjugate
| Possible Cause | Recommended Solution |
| PEG Linker Obstructing the Active Site | - Use a shorter PEG linker to reduce the potential for steric hindrance at the active site. - If the conjugation site is known, consider moving it to a location further from the active site through protein engineering. |
| Conformational Changes in the Biomolecule | - Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy to check for changes in the secondary and tertiary structure.[1] - Optimize reaction conditions, such as using a lower temperature, to minimize the risk of denaturation.[1] |
Quantitative Data
The length of the PEG linker can significantly impact the properties of the final bioconjugate. The following tables provide a summary of representative data.
Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR) in Antibody-Drug Conjugates (ADCs)
| Linker-Payload | PEG Spacer Length | Average DAR | Reference |
| Val-Cit-PABC-MMAE | None | ~3.5 | [11] |
| Val-Cit-PABC-MMAE | PEG6 | ~3.5 | [11] |
| Val-Cit-PABC-MMAE | PEG24 | ~3.5 | [11] |
| DTPM-Val-Ala | None | ~2.0 | [11] |
| DTPM-Val-Ala | PEG12 | ~3.0 | [11] |
| DTPM-Val-Cit | None | ~3.5 | [11] |
| DTPM-Val-Cit | PEG12 | ~2.7 | [11] |
This data suggests that the effect of PEG spacer length on DAR can depend on the specific linker-payload chemistry.[11]
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | PEG Molecular Weight | In Vitro Cytotoxicity Reduction (fold) | Reference |
| ZHER2-SMCC-MMAE (HM) | None | 1 | [12] |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 4.5 | [12] |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 22 | [12] |
This data indicates that while longer PEG chains can significantly prolong the circulation half-life, they may also reduce the in vitro cytotoxicity of the conjugate.[12]
Experimental Protocols
General Protocol for NHS-Ester-PEG Conjugation to a Protein
This protocol describes a general method for conjugating an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.[1]
Materials:
-
Protein of interest
-
NHS-Ester-PEG reagent
-
Reaction Buffer: Amine-free buffer, such as PBS (phosphate-buffered saline), at pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer to a concentration of 2-10 mg/mL.
-
Prepare the PEG-NHS Ester: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[1]
General Protocol for Maleimide-PEG Conjugation to a Protein Thiol
This protocol outlines a general method for conjugating a maleimide-functionalized PEG linker to a free sulfhydryl group (e.g., from a cysteine residue) on a protein.[1]
Materials:
-
Protein of interest with a free sulfhydryl group
-
Maleimide-PEG reagent
-
Reaction Buffer: Phosphate buffer with EDTA, pH 6.5-7.5
-
Reducing Agent (if needed): TCEP or DTT
-
Anhydrous DMSO
-
Desalting column
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Reduction (if necessary): If the sulfhydryl groups are in the form of disulfide bonds, reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.
-
Prepare the PEG-Maleimide: Immediately before use, dissolve the PEG-maleimide in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the reduced protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the sulfhydryl groups.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and protein.
-
Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.[1]
Visualizations
Caption: General workflow for bioconjugation with PEG linkers.
Caption: Effect of PEG linker length on steric hindrance.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 7. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. PEGylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Unexpected Mass Spec Results of PEG Conjugates
Welcome to the technical support center for the analysis of PEG conjugates by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges and troubleshoot unexpected results during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting issues encountered during the mass spectrometry analysis of PEGylated molecules.
Q1: Why does my mass spectrum for a PEG conjugate show a very broad, unresolved "hump" instead of distinct peaks?
A1: This is a common observation when analyzing polydisperse PEG conjugates. The broad hump arises from the inherent heterogeneity of the PEG polymer, which consists of a distribution of different chain lengths. This, combined with multiple charge states for each species, leads to a highly complex spectrum where individual peaks overlap and are not resolved.[1][2][3]
Troubleshooting Steps:
-
Employ Charge-Stripping Reagents: The addition of a charge-reducing agent, such as triethylamine (TEA) or diethylmethylamine (DEMA), post-column and pre-MS can simplify the spectrum.[3][4][5] These agents reduce the number of charges on the PEG conjugate, shifting the charge state distribution to higher m/z values and reducing spectral overlap.[3][4][5]
-
Optimize Liquid Chromatography (LC) Separation: Ensure that your LC method is providing adequate separation. A shallow gradient can help to better separate different PEGylated species before they enter the mass spectrometer.[1]
-
Utilize High-Resolution Mass Spectrometry: High-resolution instruments like Orbitrap or TOF analyzers can help to resolve the isotopic peaks within the broad distribution, allowing for more accurate mass determination.[1][2][6]
-
Consider Native Mode Mass Spectrometry: Analyzing the sample under non-denaturing (native) conditions can sometimes result in a lower charge state distribution and a more simplified spectrum.[7][8]
Caption: Troubleshooting workflow for a broad, unresolved mass spectrum.
Q2: I'm observing a mass that is significantly higher than my expected PEG conjugate. What could be the cause?
A2: An unexpectedly high mass can be due to several factors, including aggregation of the conjugate, the presence of multiple PEG chains on the protein, or the adduction of salts or other molecules.
Troubleshooting Steps:
-
Check for Aggregates: Use size-exclusion chromatography (SEC) to check for the presence of aggregates in your sample before MS analysis.
-
Verify PEGylation Stoichiometry: The higher mass could indicate that more PEG molecules have attached to your protein than intended. This can be investigated by techniques like peptide mapping after enzymatic digestion to identify all PEGylation sites.
-
Ensure Proper Desalting: Residual salts from buffers (e.g., Na+, K+) can form adducts with your conjugate, leading to a higher observed mass. Ensure your sample is properly desalted before analysis.[9][10]
-
Evaluate for Contaminants: High molecular weight contaminants from your sample preparation workflow could be co-eluting with your conjugate.
Caption: Logical steps to diagnose unexpectedly high mass results.
Q3: My PEG conjugate signal is very low or non-existent. How can I improve the signal intensity?
A3: Low signal intensity can be caused by poor ionization efficiency, sample loss during preparation, or the presence of ion-suppressing contaminants.[11]
Troubleshooting Steps:
-
Optimize Sample Concentration: Ensure you are injecting an adequate amount of your sample. You may need to concentrate your sample prior to analysis.
-
Improve Desalting: Salts and detergents are major sources of ion suppression.[9][11] Use a robust desalting method to clean up your sample.
-
Check for PEG Contamination: Ironically, free PEG in your sample or from external sources can suppress the signal of your PEGylated analyte.[11] See Q4 for details on handling PEG contamination.
-
Optimize MS Source Conditions: Adjust source parameters such as capillary voltage, gas flow, and temperature to improve the ionization of your specific conjugate.
-
Use a Charge-Reducing Agent: As mentioned in A1, agents like TEA can improve signal by reducing charge state complexity and concentrating ion current into fewer species.[3]
Q4: I see a repeating series of peaks with a mass difference of 44 Da, even in my blank injections. What is this and how do I get rid of it?
A4: This is a classic sign of polyethylene glycol (PEG) contamination.[11] PEG is a very common contaminant in labs and can come from a variety of sources, including detergents (Triton X-100, Tween), plasticware, and even personal care products.[12][13][14] It ionizes very well and can suppress the signal of your analyte of interest.[11]
Troubleshooting and Prevention:
-
Source Identification:
-
Solvents: Use high-purity, LC-MS grade solvents and store them in glass bottles, not plastic.[12]
-
Glassware: Avoid washing lab glassware with PEG-containing detergents. If you must, rinse thoroughly with hot water followed by an organic solvent.[11][12]
-
Plasticware: Be aware that some microfuge tubes and pipette tips can leach PEG.[12][13][14] It is advisable to test new batches of plasticware for leachables.
-
Sample Preparation Devices: Syringe filters and centrifugal concentrators can be a source of PEG.[12][14] Rinse these devices with water or buffer before use.[14]
-
Personal Care Products: Hand creams and lotions can contain PEG. Always wear gloves when handling samples and equipment.[12]
-
-
Removal from System:
-
If your LC-MS system is contaminated, you will need to flush it extensively with a series of solvents, such as a mixture of water, isopropanol, acetonitrile, and methanol.[14]
-
-
Sample Cleanup:
Experimental Protocols
Protocol 1: Sample Desalting Using a Spin Column
This protocol is a general guideline for desalting protein or peptide samples prior to MS analysis.
Materials:
-
C18 spin column
-
Microcentrifuge
-
Solvents: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A), Acetonitrile (ACN) with 0.1% FA or 0.1% TFA (Solvent B), 50% ACN in water with 0.1% FA or 0.1% TFA (Elution Buffer).
Procedure:
-
Column Activation: Add 200 µL of Solvent B to the spin column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step.
-
Column Equilibration: Add 200 µL of Solvent A to the column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. Repeat this step twice.
-
Sample Loading: Acidify your sample with FA or TFA to a final concentration of 0.1%. Load the sample onto the column and centrifuge at 1,000 x g for 2-3 minutes. Collect the flow-through and reload it onto the column to maximize binding.
-
Washing: Add 200 µL of Solvent A to the column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through. This step removes salts and other hydrophilic impurities.
-
Elution: Place the spin column in a clean collection tube. Add 50-100 µL of Elution Buffer to the column. Centrifuge at 1,500 x g for 1 minute to elute your desalted sample. Repeat the elution step to maximize recovery.
-
Drying: Dry the eluted sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the sample in an appropriate solvent for MS analysis (e.g., 5% ACN, 0.1% FA).
Protocol 2: Post-Column Addition of Triethylamine (TEA) for Charge Reduction
This protocol describes how to introduce a charge-stripping agent into the LC flow before the ESI source.
Materials:
-
Syringe pump
-
Tee-piece for mixing
-
Solution of 1% TEA in 50:50 ACN:water
Procedure:
-
LC-MS Setup: Connect the outlet of your LC column to one inlet of a low-dead-volume tee-piece.
-
Syringe Pump Setup: Connect the outlet of the syringe pump to the other inlet of the tee-piece. The outlet of the tee-piece is then connected to the ESI probe of the mass spectrometer.
-
Infusion: During the LC-MS run, continuously infuse the TEA solution at a low flow rate (e.g., 5-10 µL/min) using the syringe pump.[3]
-
Optimization: The optimal concentration of TEA and the infusion flow rate may need to be adjusted depending on the specific analyte and LC conditions.[1]
Data Presentation
Table 1: Common Adducts Observed in Mass Spectrometry of PEG Conjugates
| Adduct Ion | Mass Shift (Da) | Common Source |
| Sodium ([M+Na]⁺) | +22.9892 | Buffer salts, glassware |
| Potassium ([M+K]⁺) | +38.9631 | Buffer salts, glassware |
| Ammonium ([M+NH₄]⁺) | +18.0338 | Ammonium-based buffers |
| Formic Acid ([M+HCOOH+H]⁺) | +46.0055 | Mobile phase additive |
| Trifluoroacetic Acid ([M+TFA+H]⁺) | +114.0220 | Mobile phase additive/ion-pairing agent |
Table 2: Effect of Triethylamine (TEA) on the Charge State Distribution of a PEGylated Protein
| Analyte | Condition | Predominant Charge States |
| 20 kDa PEG-GCSF | No TEA | No observable ionized molecules |
| 20 kDa PEG-GCSF | 0.2% TEA | +7 to +12 |
| 40 kDa PEG-IFN | No TEA | No observable ionized molecules |
| 40 kDa PEG-IFN | 0.5% TEA | +7 to +10 |
Data synthesized from representative results in the literature.[1]
References
- 1. sciex.com [sciex.com]
- 2. enovatia.com [enovatia.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protein desalting | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 10. nii.res.in [nii.res.in]
- 11. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 12. allumiqs.com [allumiqs.com]
- 13. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. mass-spec.stanford.edu [mass-spec.stanford.edu]
Validation & Comparative
A Comparative Guide to the Characterization of Propargyl-PEG8-Boc and its Analogs by NMR and MS
This guide provides a detailed comparison of the analytical characterization of Propargyl-PEG8-Boc, a heterobifunctional linker molecule, with its common amine and carboxylic acid-terminated counterparts. An in-depth understanding of the spectral properties of these molecules through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is crucial for researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
This compound serves as a valuable building block in chemical biology, featuring a terminal alkyne for "click" chemistry reactions and a Boc-protected amine that can be deprotected to reveal a primary amine for subsequent conjugation. The eight-unit polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer. This guide outlines the expected NMR and MS data for this compound and its derivatives, provides detailed experimental protocols, and includes visualizations of the analytical workflow and molecular relationships.
Performance Comparison: NMR and MS Data
The following tables summarize the expected quantitative ¹H and ¹³C NMR data and mass spectrometry data for this compound and two common alternatives. The chemical shifts in NMR are based on the analysis of similar compounds and known functional group effects, referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Expected δ, ppm) | Propargyl-PEG8-Amine (Expected δ, ppm) | Propargyl-PEG8-Acid (Expected δ, ppm) |
| -C≡CH | 2.41 (t) | 2.41 (t) | 2.41 (t) |
| -O-CH₂ -C≡CH | 4.20 (d) | 4.20 (d) | 4.20 (d) |
| PEG Backbone (-O-CH₂ -CH₂ -O-) | 3.64 (s, broad) | 3.64 (s, broad) | 3.64 (s, broad) |
| -CH₂ -NHBoc | 3.30 (q) | - | - |
| -CH₂ -NH₂ | - | 2.85 (t) | - |
| -CH₂ -COOH | - | - | 2.62 (t) |
| -NH-Boc | 5.10 (s, broad) | - | - |
| -C(CH₃ )₃ | 1.44 (s) | - | - |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Expected δ, ppm) | Propargyl-PEG8-Amine (Expected δ, ppm) | Propargyl-PEG8-Acid (Expected δ, ppm) |
| -C ≡CH | 79.9 | 79.9 | 79.9 |
| -C≡CH | 74.7 | 74.7 | 74.7 |
| -O-CH₂ -C≡CH | 58.5 | 58.5 | 58.5 |
| PEG Backbone (-O-CH₂ -CH₂ -O-) | 70.6 (multiple peaks) | 70.6 (multiple peaks) | 70.6 (multiple peaks) |
| -CH₂ -NHBoc | 40.4 | - | - |
| -CH₂ -NH₂ | - | 41.7 | - |
| -CH₂ -COOH | - | - | 35.1 |
| -C OOH | - | - | 172.5 |
| -NH-C =O | 156.1 | - | - |
| -C (CH₃)₃ | 79.1 | - | - |
| -C(CH₃ )₃ | 28.4 | - | - |
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Expected Ion (ESI+) |
| This compound | C₂₄H₄₅NO₁₀ | 507.62 | 507.3043 | [M+H]⁺, [M+Na]⁺ |
| Propargyl-PEG8-Amine | C₁₉H₃₇NO₈ | 407.50 | 407.2519 | [M+H]⁺ |
| Propargyl-PEG8-Acid | C₂₀H₃₆O₁₀ | 436.49 | 436.2308 | [M+H]⁺, [M+Na]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the Propargyl-PEG conjugate into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Use a relaxation delay of at least 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).
-
Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the Propargyl-PEG conjugate in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion, typically containing a small amount of formic acid (0.1%) to promote ionization.
-
-
Instrument Setup:
-
Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.
-
Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.
-
Set the instrument to positive ion mode.
-
Optimize the ESI source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and strong signal.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire data over a mass range that includes the expected molecular weights of the analyte and its common adducts (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peaks corresponding to the expected ions (e.g., [M+H]⁺, [M+Na]⁺).
-
Compare the measured monoisotopic mass with the calculated theoretical mass to confirm the identity of the compound. The mass accuracy should ideally be within 5 ppm.
-
Visualizations
Caption: Workflow for NMR and MS Characterization.
Caption: Structural Relationships of Conjugates.
The Pivotal Role of PEG Linker Length: A Comparative Analysis of Propargyl-PEG8-Boc
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. Among the most utilized linkers are polyethylene glycol (PEG) derivatives, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2] This guide provides a comparative analysis of Propargyl-PEG8-Boc with other PEG linker lengths, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
This compound is a heterobifunctional linker featuring a terminal alkyne group for click chemistry conjugation and a Boc-protected amine for subsequent functionalization.[3][4] The eight-unit PEG chain imparts a specific set of physicochemical properties that directly influence the performance of the final conjugate. The central question for researchers is whether a PEG8 linker offers the optimal balance of these properties or if shorter or longer alternatives are better suited for their specific application.
Impact of PEG Linker Length on ADC and PROTAC Performance
The length of the PEG chain is not a trivial consideration; it profoundly affects the efficacy, stability, and in vivo behavior of the conjugate. A linker that is too short may cause steric hindrance or lead to aggregation of hydrophobic payloads, while an excessively long linker can decrease potency or result in unfavorable pharmacokinetic properties.[5][6]
Key Performance Parameters Influenced by PEG Length:
-
Pharmacokinetics (PK): Longer PEG chains increase the hydrodynamic radius of the conjugate, which generally leads to reduced renal clearance and a longer plasma half-life.[5][7] However, an optimal length exists, as excessively long linkers can also lead to decreased potency.[8]
-
In Vitro Cytotoxicity (ADCs): There is often a trade-off between linker length and in vitro potency. While longer linkers improve PK, they can sometimes reduce the immediate cytotoxic effect on cancer cells, as evidenced by higher IC50 values.[9][10]
-
Target Degradation (PROTACs): The linker length is paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[8][11] The optimal length is highly dependent on the specific target and E3 ligase pair.[12][]
-
Solubility and Aggregation: A primary role of the PEG linker is to increase the hydrophilicity of the conjugate, especially when dealing with hydrophobic payloads. This mitigates the risk of aggregation, which can compromise efficacy and lead to immunogenicity.[1][2][5][14]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance metrics for both ADCs and PROTACs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| Linker Length | Key Observation | Application Context | Finding | Source(s) |
| < PEG8 | Increased Clearance | Non-binding IgG ADC | Clearance rates were observed to increase rapidly for conjugates with PEG linkers shorter than 8 units. | [15] |
| PEG8 / PEG12 | Reduced Non-Specific Uptake | Cysteine-conjugated ADC | Showed non-specific uptake levels comparable to the unconjugated antibody, unlike shorter PEGs which had higher uptake. | [16] |
| mPEG24 (side-chain) | Optimized Therapeutic Index | Trop-2 targeting ADC with MMAE payload | Demonstrated the best combination of hydrophilicity, stability, tumor suppression, and prolonged half-life. | [7] |
| Pendant PEG12 (x2) | Slower Clearance | Lysine-conjugated ADC | Performed better than a conventional linear 24-unit PEG linker, showing slower clearance rates. | [17] |
| 10 kDa PEG | Extended Half-Life, Reduced Cytotoxicity | Affibody-Drug Conjugate | Half-life was extended 11.2-fold, but in vitro cytotoxicity was reduced 22-fold compared to a non-PEGylated version. The net effect was improved in vivo tumor inhibition. | [10] |
Table 2: Impact of Linker Length on PROTAC Degradation Efficiency
| Linker Length (atoms) | Target Protein | E3 Ligase | Optimal/Effective Range | Key Finding | Source(s) |
| 16 | Estrogen Receptor α (ERα) | VHL | Optimum Length | A systematic study found that a 16-atom chain length provided the most potent degradation of ERα. | [12][18][19] |
| 12-29 | TANK-binding kinase 1 (TBK1) | VHL | Effective Range | Linkers in this range showed submicromolar degradation, with a 21-atom linker being the most potent (DC50 = 3 nM). Linkers <12 atoms were ineffective. | [20] |
| 15 (5 methylene units) | Son of sevenless homolog 1 (SOS1) | VHL | Optimum Length | A PROTAC with a 5-methylene unit linker (approx. 15 atoms) showed the most potent and complete SOS1 degradation. | [11] |
| ≥ 12 (≥ 4 PEG units) | Bruton's tyrosine kinase (BTK) | CRBN | Effective Range | PROTACs with linkers containing 4 or more PEG units had unimpaired binding affinity, whereas shorter linkers showed up to a 20-fold impairment. | [20] |
Mandatory Visualizations
The following diagrams illustrate the fundamental mechanisms and experimental workflows relevant to the evaluation of PEG linkers in ADCs and PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of bioconjugates. Below are protocols for key experiments cited in the comparison of different PEG linkers.
Protocol 1: In Vitro Cytotoxicity Assay (for ADCs)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Culture: Seed target cancer cells (e.g., BT-474 for HER2-targeting ADCs) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[5][10]
-
ADC Treatment: Prepare serial dilutions of the ADCs (with varying PEG linker lengths) and relevant controls in the cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for 72 to 120 hours.[9][10]
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. The viable cells will convert MTT into a purple formazan product.[10]
-
Data Analysis: Solubilize the formazan crystals with a solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9]
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This method quantifies the reduction of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα-targeting PROTACs) and allow them to adhere. Treat the cells with various concentrations of the PROTACs (with different PEG linker lengths) for a specified time (e.g., 18-24 hours).[12]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Add a chemiluminescent substrate and detect the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control and compare the levels in treated versus untreated cells to determine the percentage of degradation. Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[8]
Protocol 3: Pharmacokinetic (PK) Study in Rodents (for ADCs)
This experiment measures the concentration of the ADC in the bloodstream over time to determine its half-life and clearance rate.
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths to a cohort of rodents (e.g., Sprague-Dawley rats or Balb/c mice).[5][15]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection via an appropriate route (e.g., tail vein or retro-orbital sinus).[5]
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples at -80°C until analysis.
-
ADC Quantification: Measure the concentration of the total antibody or intact ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA). The ELISA typically involves capturing the ADC on a plate coated with the target antigen and detecting it with an anti-human IgG antibody.[5]
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).[15]
Conclusion
The selection of a PEG linker is a multi-faceted decision that requires a careful balance of competing factors. The data consistently demonstrates that there is no universally optimal PEG linker length. For ADCs, a PEG8 linker appears to represent a critical threshold for minimizing clearance and non-specific uptake, potentially offering a favorable balance between pharmacokinetic properties and in vitro potency.[15][16] For PROTACs, the optimal linker length is highly context-dependent, with studies showing optimal degradation for linkers ranging from 15 to over 20 atoms.[11][18][20]
Ultimately, the choice between this compound and linkers of other lengths must be guided by empirical data. Researchers should systematically evaluate a range of linker lengths for their specific antibody-payload or target-E3 ligase combination to identify the configuration that maximizes the therapeutic window and achieves the desired biological outcome. The protocols and comparative data presented in this guide serve as a foundational resource for designing and executing these critical optimization studies.
References
- 1. labinsights.nl [labinsights.nl]
- 2. purepeg.com [purepeg.com]
- 3. N-(Propargyl-PEG4)-PEG4-N-Boc | BroadPharm [broadpharm.com]
- 4. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of linker length on the activity of PROTACs. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Propargyl-PEG8-Boc vs. DBCO Linkers in Azide-Alkyne Cycloaddition
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. "Click chemistry," particularly the azide-alkyne cycloaddition, has emerged as a powerful tool for this purpose. However, a critical distinction exists between the different types of alkynes used, which dictates the reaction mechanism and its suitability for various applications. This guide provides an objective comparison of two common linker types: those containing a terminal alkyne (exemplified by Propargyl-PEG8-Boc) and those with a strained cyclooctyne (exemplified by Dibenzocyclooctyne, DBCO).
A crucial point of clarification is that these linkers are not direct alternatives for the same reaction. DBCO linkers are specifically designed for copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. In contrast, terminal alkynes, such as the propargyl group in this compound, are reactants in the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Therefore, the choice is not between two linkers for copper-free chemistry, but between two distinct and powerful click chemistry paradigms.
Core Principles: Copper-Free vs. Copper-Catalyzed Cycloaddition
The fundamental difference lies in how the alkyne is activated to react with an azide.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The significant ring strain is the driving force, lowering the activation energy for the cycloaddition to proceed spontaneously with an azide, without the need for a catalyst.[1][2] This bioorthogonality makes SPAAC ideal for applications in living systems where catalysts can be toxic.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne (like a propargyl group) and an azide. The reaction requires a copper(I) catalyst to proceed at a practical rate.[4] While extremely efficient and high-yielding, the requisite copper catalyst can be cytotoxic, limiting its application in live cells unless used with specific, toxicity-mitigating ligands.[5][6]
The this compound linker contains a terminal alkyne for CuAAC, a flexible PEG8 spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation steps.[7][8] A DBCO linker combines the strained alkyne for SPAAC with similar spacers and functional groups for conjugation.
Quantitative Performance Comparison
The choice between SPAAC (with DBCO) and CuAAC (with a propargyl linker) involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative and qualitative data to guide this decision.
| Parameter | DBCO Linker (SPAAC) | Propargyl Linker (CuAAC) |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (Copper-Free) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition |
| Alkyne Reactant | Strained Cyclooctyne (e.g., DBCO) | Terminal Alkyne (e.g., Propargyl group) |
| Catalyst Required | None[9] | Copper(I) source (e.g., CuSO₄ + Sodium Ascorbate)[10] |
| Reaction Rate (k₂) * | Moderate (~0.1 - 2.0 M⁻¹s⁻¹)[11] | Very Fast (~10 - 10,000 M⁻¹s⁻¹)[12] |
| Biocompatibility | Excellent; widely used for in vivo and live-cell labeling[1][13] | Limited due to cytotoxicity of copper catalyst; requires ligands for in vivo use[4][9] |
| Regioselectivity | Not regioselective; yields a mixture of regioisomers[9] | Highly regioselective; exclusively forms the 1,4-disubstituted triazole[10] |
| Typical Reaction Time | Several hours to overnight[10] | Minutes to a few hours[10] |
| Primary Advantage | High biocompatibility, no catalyst needed. | Extremely rapid kinetics and high yields. |
| Primary Limitation | Slower reaction rates compared to CuAAC. | Potential for cytotoxicity from the copper catalyst. |
Note: Reaction rates are highly dependent on specific reactants, solvent, pH, and temperature.
The PEG8 spacer and Boc-protecting group are features that can be incorporated into both types of linkers to confer similar advantages.
| Linker Component | Function & Advantages |
| Polyethylene Glycol (PEG8) Spacer | Enhances Solubility: The hydrophilic PEG chain improves the solubility of the linker and its conjugates in aqueous buffers, which is crucial for biological applications.[14][15] Reduces Steric Hindrance: Provides a flexible spacer arm that separates the conjugated molecules, minimizing interference with their biological function. Improves Pharmacokinetics: PEGylation can increase the in vivo half-life of therapeutics by shielding them from enzymatic degradation and reducing renal clearance.[16] |
| Boc (tert-butyloxycarbonyl) Group | Amine Protection: Acts as a robust protecting group for a primary amine.[17] Controlled Synthesis: Allows for sequential conjugation. The Boc group can be removed under mild acidic conditions to reveal the amine, which can then be reacted with another molecule.[18] |
Signaling Pathways and Experimental Workflows
The reaction mechanisms for SPAAC and CuAAC are distinct, as are the typical laboratory workflows for bioconjugation.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for bioconjugation.
Protocol 1: Copper-Free Bioconjugation using DBCO-PEG-NHS Ester (SPAAC)
This protocol describes the conjugation of an azide-modified biomolecule to a protein via a DBCO linker.
Materials:
-
Azide-modified molecule of interest.
-
Protein to be labeled (in amine-free buffer, e.g., PBS pH 7.4).
-
DBCO-PEG-NHS Ester.
-
Anhydrous DMSO.
-
Desalting columns for purification.
Methodology:
-
Protein-DBCO Labeling:
-
Prepare the protein at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.
-
Immediately before use, dissolve the DBCO-PEG-NHS Ester in anhydrous DMSO to create a 10 mM stock solution.
-
Add a 10-20 fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution. The final DMSO concentration should be <10% v/v.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted DBCO linker using a desalting column, exchanging the buffer back to PBS. The DBCO-labeled protein is now ready.
-
-
SPAAC Reaction:
-
Prepare the azide-containing molecule in a suitable buffer (e.g., PBS).
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A molar excess of 1.5–10 equivalents of one reactant can be used to drive the reaction to completion.[19]
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C overnight.[20] The reaction progress can be monitored by tracking the disappearance of the DBCO absorbance at ~309 nm.[11]
-
Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted starting materials.
-
Protocol 2: Copper-Catalyzed Bioconjugation using Propargyl-Linker (CuAAC)
This protocol outlines the conjugation of an azide-modified biomolecule to a propargyl-functionalized molecule.
Materials:
-
Azide-modified molecule of interest.
-
Propargyl-functionalized molecule.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand (optional, but recommended for biomolecules).
-
Reaction buffer (e.g., PBS pH 7.4).
-
Desalting columns for purification.
Methodology:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the propargyl-functionalized molecule and the azide-modified molecule in the reaction buffer. Aim for final concentrations in the micromolar to low millimolar range.
-
-
Prepare Catalyst Solution:
-
In a separate tube, premix the CuSO₄ solution with the THPTA ligand solution (if used) at a 1:5 molar ratio of Cu:ligand. This helps stabilize the Cu(I) ion and protect the biomolecules.
-
-
Initiate the Reaction:
-
Add the premixed catalyst solution to the reaction mixture containing the alkyne and azide.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations might typically be 50-100 µM Copper, 250-500 µM Ligand, and 1-5 mM Sodium Ascorbate.
-
Mix gently by inverting the tube.[21]
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-4 hours.
-
Once complete, purify the conjugate using an appropriate method to remove the copper catalyst, excess reagents, and unreacted starting materials.
-
Conclusion and Recommendations
The choice between this compound and DBCO linkers is fundamentally a choice between two different click chemistry methodologies: copper-catalyzed (CuAAC) and copper-free (SPAAC).
-
Choose a DBCO linker for SPAAC when:
-
The experiment involves live cells, in vivo models, or other biological systems where copper-induced toxicity is a concern.[13]
-
The absolute highest reaction speed is not critical.
-
Simplicity is desired, as no catalyst preparation is needed.
-
-
Choose a Propargyl linker (like this compound) for CuAAC when:
-
The application is in materials science or in vitro bioconjugation where cell viability is not a factor.
-
Rapid reaction kinetics and high yields are paramount.[12]
-
Strict regioselectivity (formation of the 1,4-triazole isomer) is required.
-
By understanding the distinct advantages and limitations of each approach, researchers can select the optimal linker and reaction strategy to achieve their scientific goals with precision and efficiency.
References
- 1. chempep.com [chempep.com]
- 2. interchim.fr [interchim.fr]
- 3. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 15. precisepeg.com [precisepeg.com]
- 16. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG-Based Linkers in PROTAC Design: Evaluating the Efficacy of PEG8 Scaffolds
In the landscape of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically influenced by the chemical linker connecting the target protein ligand to the E3 ligase ligand. Among the most prevalent linker types, polyethylene glycol (PEG) chains are favored for their hydrophilicity and tunable length.[1][2][][4] This guide provides a comparative analysis of PROTACs synthesized with PEG linkers, with a particular focus on the performance of 8-unit PEG (PEG8) structures, often synthesized from building blocks like Propargyl-PEG8-Boc.
This compound is a heterobifunctional linker precursor featuring a propargyl group for click chemistry attachment and a Boc-protected amine for amide bond formation.[5][6] Its PEG8 chain offers a balance of flexibility and length that is crucial for facilitating the formation of a productive ternary complex between the target protein and an E3 ligase, which is the necessary first step for ubiquitination and subsequent degradation.[1][7]
Comparative Efficacy of PROTAC Linkers: The Impact of Length and Composition
The linker is not a passive spacer; its length and chemical makeup are decisive factors in a PROTAC's degradation efficiency (DC50) and maximal degradation level (Dmax).[1][7] While an optimal linker length is highly dependent on the specific target protein and E3 ligase pair, general principles have been established through various studies. A linker that is too short can cause steric hindrance, while one that is too long may have an excessive entropic penalty, both preventing effective ternary complex formation.[][4]
Below is a summary of data from studies comparing PROTACs with different linker lengths and compositions.
Table 1: Comparative Degradation Efficacy of PROTACs with Varying Linker Architectures
| Target Protein | E3 Ligase | Linker Type & Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG-based (9 atoms) | > 1000 | ~20% | MCF-7 | [8][9] |
| Estrogen Receptor α (ERα) | VHL | PEG-based (12 atoms) | ~250 | ~75% | MCF-7 | [8][9] |
| Estrogen Receptor α (ERα) | VHL | PEG-based (16 atoms) | ~100 | ~90% | MCF-7 | [8][9] |
| Estrogen Receptor α (ERα) | VHL | PEG-based (19 atoms) | ~500 | ~70% | MCF-7 | [8][9] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether (< 12 atoms) | No Degradation | N/A | MM.1S | [1] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether (21 atoms) | 3 | 96% | MM.1S | [1] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether (29 atoms) | 292 | 76% | MM.1S | [1] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | PEG-based (dBET1) | 4.3 | >98% | MV4;11 | [10] |
| Bromodomain-containing protein 4 (BRD4) | VHL | PEG-based (MZ1) | 13 | >98% | MV4;11 | [10] |
| PI3K / mTOR | VHL | C8 Alkyl Chain (GP262) | 42-227 (PI3K) / 45 (mTOR) | ~75% | MDA-MB-231 | [11] |
Note: The atom length of a PEG8 linker is approximately 24-25 atoms, placing it within the effective range observed for targets like TBK1.
From these data, it is evident that linker optimization is an empirical process, unique to each PROTAC system. For ERα, a 16-atom linker was optimal, while TBK1 required a longer, more flexible linker of at least 12 atoms, with peak efficacy at 21 atoms.[1][8][9] The use of a propargyl group, as found in this compound, facilitates "click chemistry" which is a highly efficient method for rapidly synthesizing libraries of PROTACs with varied linker lengths to accelerate this optimization process.[1]
Visualized Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Western Blot analysis of PROTAC efficacy.
Caption: Key considerations in rational PROTAC linker design.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and comparison of PROTAC efficacy.
Protocol 1: Determination of DC50 and Dmax via Western Blot
This protocol outlines the quantification of target protein degradation in cultured cells following PROTAC treatment.[12][13][14]
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, HeLa, MV4;11) in 6-well or 12-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[13]
-
Prepare serial dilutions of the PROTAC compound in fresh culture medium. A typical concentration range would be 1 µM down to low nM concentrations (e.g., 1000, 333, 111, 37, 12, 4, 1 nM).
-
Include a vehicle-only control (e.g., 0.1% DMSO).[12]
-
Aspirate the old medium and add the PROTAC-containing medium to the cells.
-
Incubate for a predetermined time (e.g., 16, 24, or 48 hours) at 37°C and 5% CO2.[12][13]
2. Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[13]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Transfer the supernatant to a new, pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[12][14]
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x or 5x Laemmli sample buffer to each lysate to a final 1x concentration.[15]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[13]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
4. Western Blotting and Immunodetection:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
5. Data Acquisition and Analysis:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.[14]
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (defined as 100%). The percentage of degradation is 100% minus the percentage of remaining protein.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration. Use a non-linear regression model (variable slope) to calculate the DC50 (concentration at 50% degradation) and Dmax (the maximum degradation percentage).[12][14]
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
The formation of the ternary complex is the crucial first step in PROTAC-mediated degradation.[16] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify this interaction.[16][17]
1. Principle:
-
The target protein is endogenously tagged with a small HiBiT peptide, which complements with an LgBiT subunit to form a luminescent NanoLuc® enzyme (the energy donor).[10][16]
-
The E3 ligase (e.g., VHL or Cereblon) is expressed as a fusion with HaloTag®, which is labeled with a fluorescent ligand (the energy acceptor).[16]
-
When a PROTAC brings the HiBiT-tagged target and the HaloTag®-labeled E3 ligase into close proximity, energy is transferred from the donor to the acceptor, generating a BRET signal.[16]
2. Abbreviated Protocol:
-
Use a cell line endogenously expressing the HiBiT-tagged target protein.
-
Transfect cells with a plasmid encoding the HaloTag®-E3 ligase fusion protein.
-
Treat cells with the HaloTag® NanoBRET® ligand to label the E3 ligase.
-
Add the PROTAC compound at various concentrations.
-
Add the NanoLuc® substrate.
-
Measure both the donor emission (luminescence) and acceptor emission (fluorescence) using a plate reader.
-
The NanoBRET™ ratio is calculated from these readings. An increase in this ratio indicates PROTAC-induced ternary complex formation. A characteristic "hook effect" may be observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes instead of ternary ones.[16]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 16. Ternary Complex Formation [promega.sg]
- 17. tandfonline.com [tandfonline.com]
A Comparative Guide to In-Vitro Stability Assays for Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and toxicity.[1][2] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while enabling efficient payload release at the tumor site.[3][4] This guide provides an objective comparison of common in-vitro stability assays for ADC linkers, supported by experimental data and detailed methodologies, to aid in the rational design and selection of next-generation ADCs.
Linker Chemistries: A Balancing Act of Stability and Release
ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable, each with distinct release mechanisms and stability profiles.[1][5]
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers.[2][5] Common cleavage mechanisms include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1][5]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1][6]
-
Redox-sensitive: Responding to higher intracellular concentrations of reducing agents like glutathione (e.g., disulfide linkers).[1]
-
-
Non-cleavable Linkers: These linkers, such as those based on a thioether bond (e.g., SMCC), rely on the complete lysosomal degradation of the antibody to release the payload.[1][5] This mechanism generally leads to higher stability in circulation.[5]
The choice between a cleavable and non-cleavable linker is a critical design consideration that depends on the target antigen, the payload, and the desired mechanism of action.[2]
Key In-Vitro Stability Assays
Evaluating the stability of an ADC is a crucial step in its development. The following are key in-vitro experiments used to assess linker stability.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species (e.g., human, mouse, rat).[2] This assay is critical for predicting the in-vivo stability of an ADC in systemic circulation.[7][8]
Experimental Protocol:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C.[2]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[2]
-
Analysis: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.[2] This can be achieved through various analytical techniques:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To measure the concentration of the intact ADC.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify the free payload and characterize different ADC species.[7][8]
-
Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) over time.
-
Below is a DOT script illustrating the general workflow for an ADC plasma stability assay.
Lysosomal Stability Assay
Objective: To evaluate the stability of the ADC linker and the efficiency of payload release in a simulated lysosomal environment. This is particularly important for ADCs that are designed to release their payload following internalization into target cells.[10][11]
Experimental Protocol:
-
Lysosomal Fraction: Prepare or obtain purified lysosomal fractions from relevant cell lines or tissues (e.g., human liver lysosomes).[12][13]
-
Incubation: Incubate the ADC with the lysosomal fraction at 37°C and an acidic pH (typically pH 4.5-5.5) to mimic the lysosomal environment.[10]
-
Time Points: Collect samples at different time intervals.
-
Analysis: Quantify the released payload using LC-MS to determine the rate of linker cleavage.[10][14]
The following DOT script visualizes the process of a lysosomal stability assay.
Comparative Stability Data
The stability of an ADC linker is highly dependent on its chemical structure. The following tables summarize the stability characteristics of commonly used linker types.
Table 1: Stability of Cleavable Linkers
| Linker Type | Cleavage Mechanism | Plasma Stability | Intracellular Release | Key Considerations |
| Hydrazone | pH-sensitive (acid-labile) | Moderate | Rapid in acidic lysosomes | Can exhibit instability in circulation.[6][15] |
| Disulfide | Redox-sensitive (glutathione) | Variable | Efficient in the reducing environment of the cell | Stability can be tuned by modifying the steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Protease-cleavable (e.g., Cathepsin B) | High | Specific cleavage by tumor-associated proteases | Efficacy depends on the level of protease expression in the tumor.[2][16] |
| β-Glucuronide | Enzyme-cleavable (β-glucuronidase) | High | Specific release at the tumor site | Dependent on the presence of β-glucuronidase.[2] |
Table 2: Stability of Non-Cleavable Linkers
| Linker Type | Release Mechanism | Plasma Stability | Intracellular Release | Key Considerations |
| Thioether (e.g., SMCC) | Lysosomal degradation of the antibody | Very High | Slower, relies on antibody catabolism | The active metabolite includes the linker and an amino acid residue, which may affect cell permeability.[5][6] |
Linker Degradation Pathways
The mechanism of payload release is fundamentally different for cleavable and non-cleavable linkers.
Conclusion
The selection of an appropriate linker is paramount to the successful development of a safe and effective ADC. In-vitro stability assays, such as plasma and lysosomal stability studies, provide crucial data to inform linker design and selection. A thorough understanding of the different linker chemistries and their behavior in these assays allows researchers to optimize the therapeutic window of their ADC candidates. The methodologies and comparative data presented in this guide serve as a valuable resource for the rational design of next-generation ADCs with improved stability and targeted payload delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Protecting Groups for Amine Functionalization
In the landscape of organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic protection of amine functionalities is a critical determinant of success. While the tert-butoxycarbonyl (Boc) group is a widely employed and effective protecting group, a diverse array of alternative protecting groups offers unique advantages in terms of orthogonality, stability, and cleavage conditions. This guide provides an objective comparison of the performance of several key alternative protecting groups to Boc for amine functionalization, supported by experimental data and detailed protocols to inform the selection of the optimal protecting group strategy.
Orthogonality: The Cornerstone of Protecting Group Strategy
The primary advantage of employing a variety of protecting groups lies in their orthogonality. This principle allows for the selective removal of one protecting group under a specific set of conditions without affecting others within the same molecule. This enables the controlled, stepwise manipulation of complex molecules with multiple functional groups.[1][2]
Below is a diagram illustrating the orthogonal deprotection strategies for several common amine protecting groups in relation to Boc.
Caption: Orthogonal deprotection pathways for common amine protecting groups.
Performance Comparison of Amine Protecting Groups
The selection of a suitable protecting group is contingent upon its stability under various reaction conditions and the ease and selectivity of its removal. The following tables summarize the key characteristics and experimental data for the protection and deprotection of amines with several alternatives to the Boc group.
Carbamate Protecting Groups
Carbamates are a widely used class of amine protecting groups, offering a range of stabilities and deprotection methods.[3]
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Features |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl), NaHCO₃ | 71-95[4][5] | Catalytic Hydrogenolysis (H₂, Pd/C) | >90[4] | Stable to acidic and basic conditions; removed by hydrogenolysis.[5] |
| Fmoc | Fmoc-OSu, NaHCO₃ | >90[6] | 20% Piperidine in DMF | >95[7] | Base-labile; widely used in solid-phase peptide synthesis (SPPS).[8] |
| Alloc | Allyl chloroformate (Alloc-Cl), NaHCO₃ | 87-89[4][9] | Pd(PPh₃)₄, Phenylsilane | High (often >90%)[9] | Orthogonal to both acid- and base-labile groups.[9] |
| Troc | Troc-Cl, Pyridine | High (often >90%) | Zn dust, Acetic Acid | High (often >90%)[10] | Stable to strongly acidic and mild reductive conditions.[11] |
| Teoc | Teoc-OBt, Et₃N | 92[7] | Tetrabutylammonium fluoride (TBAF) | 85[7] | Stable to most acidic and reductive conditions; cleaved by fluoride.[10] |
Sulfonamide and Alkyl Protecting Groups
Sulfonamide and alkyl-based protecting groups offer alternative reactivity profiles for amine protection.
| Protecting Group | Protection Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Features |
| Ns | 2-Nitrobenzenesulfonyl chloride (Ns-Cl), Pyridine | High (often >90%)[4] | Thiophenol, K₂CO₃ | >90[12] | Both protects and activates the amine for further alkylation.[12] |
| Trityl (Trt) | Trityl chloride (Trt-Cl), Pyridine | High (often >90%)[13] | 1-10% TFA in DCM | High (often >90%)[6] | Bulky group, selective for primary amines; acid-labile.[14] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of key alternative amine protecting groups are provided below.
Carboxybenzyl (Cbz) Group
Materials:
-
Amine substrate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)/Water)
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add a base, such as sodium bicarbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[14]
Materials:
-
Cbz-protected amine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (Hydrogen gas balloon or transfer hydrogenation reagent like ammonium formate)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH))
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent such as methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., a balloon filled with H₂) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3][15]
Fluorenylmethyloxycarbonyl (Fmoc) Group
Materials:
-
Amino acid or amine substrate
-
9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
Dissolve the amino acid or amine in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add Fmoc-OSu (typically 1.05 equivalents) to the solution.
-
Stir the mixture at room temperature for 16-24 hours.
-
Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH ~2 with 1M HCl.
-
Extract the Fmoc-protected product with an organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the product.[14]
Materials:
-
Fmoc-protected amine (often resin-bound in SPPS)
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Washing solvent: DMF
Procedure (for solid-phase synthesis):
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Drain the DMF and add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for an initial 2-5 minutes and drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The presence of the free amine can be confirmed with a Kaiser test.[6][7]
Allyloxycarbonyl (Alloc) Group
Materials:
-
Amine substrate
-
Allyl chloroformate (Alloc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Solvent: Tetrahydrofuran (THF)/Water (1:1)
Procedure:
-
To a mixture of the amine (1 equivalent) and sodium bicarbonate (6 equivalents) in a 1:1 mixture of THF and water, add allyl chloroformate (3 equivalents).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography. A typical yield for this reaction is around 87%.[9]
Materials:
-
Alloc-protected amine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) as a scavenger
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolve the Alloc-protected amine (1 equivalent) in DCM at 0 °C under an inert atmosphere (e.g., Argon).
-
Add phenylsilane (7 equivalents) followed by Pd(PPh₃)₄ (10 mol %).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography.[9]
2,2,2-Trichloroethoxycarbonyl (Troc) Group
Materials:
-
Troc-protected amine
-
Activated zinc powder
-
Glacial acetic acid (HOAc)
-
Solvent: Methanol (MeOH)
Procedure:
-
Dissolve the Troc-protected amine in methanol.
-
Add activated zinc powder (approximately 10 mg per mg of substrate).
-
Stir the mixture at 25 °C for 5 minutes.
-
Add glacial acetic acid to the stirring mixture.
-
Heat the reaction to 60 °C for 30 minutes or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Treat the residue with 5% aqueous NaOH to dissolve zinc salts and basify the solution.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous K₂CO₃, and concentrate to yield the deprotected amine.[10]
2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group
Materials:
-
Amine substrate
-
2-(Trimethylsilyl)ethoxycarbonyloxy-benzotriazole (Teoc-OBt)
-
Triethylamine (Et₃N)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Dissolve the amine (1.0 equivalent) in DCM.
-
Add triethylamine (2.6 equivalents).
-
Add Teoc-OBt (1.1 equivalents) and stir the reaction at 20-25°C until completion.
-
Add saturated potassium hydrogensulfate solution to the reaction mixture and separate the organic phase.
-
Wash the organic phase with saturated brine, dry with anhydrous magnesium sulfate, filter, and concentrate to obtain the product. A reported yield for this type of reaction is 92%.[7]
Materials:
-
Teoc-protected amine
-
Tetrabutylammonium fluoride (TBAF)
-
Solvent: Tetrahydrofuran (THF)
Procedure:
-
Dissolve the Teoc-protected amine (1.0 equivalent) in THF.
-
Add tetrabutylammonium fluoride (1.5 equivalents) in portions.
-
Stir the reaction at room temperature until the starting material is completely consumed.
-
Concentrate the reaction solution to remove the THF.
-
Purify the crude product by column chromatography. A reported yield for this reaction is 85%.[7]
2-Nitrobenzenesulfonyl (Ns) Group
Materials:
-
Ns-protected amine
-
Thiophenol
-
Potassium hydroxide (KOH) or another suitable base
-
Solvent: Acetonitrile
Procedure:
-
In a flask, dissolve thiophenol (2.5 equivalents) in acetonitrile and cool in an ice-water bath.
-
Add aqueous potassium hydroxide solution (2.5 equivalents) over 10 minutes.
-
After 5 minutes, remove the ice bath and add a solution of the Ns-protected amine (1 equivalent) in acetonitrile over 20 minutes.
-
Heat the reaction mixture in a 50°C oil bath for 40 minutes.
-
Cool the reaction to room temperature, dilute with water, and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[12]
Trityl (Trt) Group
Materials:
-
Primary amine substrate
-
Trityl chloride (Trt-Cl)
-
Pyridine (serves as both solvent and base)
Procedure:
-
Dissolve the amine substrate in dry pyridine.
-
Add trityl chloride (2 equivalents) to the solution.
-
Stir the mixture overnight at room temperature.
-
Quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the Trityl-protected amine.[13]
Materials:
-
Trityl-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylsilane (TES) or other scavenger
Procedure:
-
Dissolve the Trityl-protected amine in a mixture of DCM and a scavenger such as triethylsilane.
-
Add a solution of 10% TFA in DCM.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture can be concentrated and purified. It is important to include a scavenger to trap the stable trityl cation and prevent side reactions.[6]
Logical Workflow for Protecting Group Selection
The choice of an appropriate amine protecting group is a critical decision in the design of a synthetic strategy. The following decision tree provides a logical workflow for selecting a suitable protecting group based on the stability of the substrate and the desired orthogonality.
Caption: A decision tree for selecting an appropriate amine protecting group.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. benchchem.com [benchchem.com]
- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Teoc Protecting Group [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, directly influencing its mechanism of action, therapeutic window, and overall clinical success. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Payload release is triggered by specific conditions in the tumor microenvironment or inside the tumor cell (e.g., enzymes, pH, glutathione concentration).[1][2][3] | Payload is released after the ADC is internalized and the antibody is completely degraded in the lysosome.[1][4][5] |
| Released Payload | Typically the native, unmodified cytotoxic drug. | The cytotoxic drug attached to the linker and an amino acid residue from the antibody.[4] |
| Plasma Stability | Generally considered less stable, with a higher potential for premature payload release.[6][7] | Generally more stable in circulation, leading to a lower risk of premature payload release.[4][8][9] |
| "Bystander Effect" | High potential for a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[1][2] | Low to negligible "bystander effect" as the released payload-linker-amino acid complex is typically less membrane-permeable.[3][10] |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature payload release and the bystander effect.[3][6] | Lower potential for off-target toxicity due to greater stability and a limited bystander effect.[3][4][8] |
| Therapeutic Window | Potentially narrower therapeutic window due to off-target toxicity concerns. | Potentially wider therapeutic window due to enhanced stability and reduced off-target effects.[8] |
Mechanisms of Action
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanisms.
Cleavable Linkers: Environmentally-Triggered Release
Cleavable linkers are designed to be stable in the bloodstream and to release their cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1][5][11] There are three main types:
-
Protease-Sensitive Linkers: These linkers, often containing dipeptides like valine-citrulline (Val-Cit), are cleaved by proteases such as cathepsin B, which are overexpressed in the lysosomes of tumor cells.[1][12]
-
Acid-Sensitive Linkers: These linkers, which commonly use a hydrazone bond, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is cleaved in the presence of high intracellular concentrations of glutathione, a reducing agent found at significantly higher levels inside cells compared to the bloodstream.[1][2]
Non-Cleavable Linkers: Release Through Antibody Degradation
Non-cleavable linkers consist of stable chemical bonds that are resistant to enzymatic or chemical cleavage.[4] The release of the payload is entirely dependent on the internalization of the ADC and the subsequent proteolytic degradation of the antibody backbone within the lysosome.[4][5][9] This process results in the release of the cytotoxic drug still attached to the linker and a single amino acid residue (typically cysteine or lysine) from the antibody.[4]
Performance Comparison: Experimental Data
Direct head-to-head comparisons of cleavable and non-cleavable linkers in ADCs where the antibody and payload are kept constant are limited in publicly available literature. However, data from various preclinical studies can be compiled to provide a comparative overview.
Plasma Stability
Non-cleavable linkers generally exhibit superior plasma stability, which is a critical factor in minimizing off-target toxicity and maximizing the amount of ADC that reaches the tumor.
| Linker Type | ADC Example | Plasma | Incubation Time (days) | % Payload Released | Reference |
| Cleavable (Val-Cit) | Ab095-vc-MMAE | Rat | 6 | ~2.5% | [13] |
| Cleavable (Val-Cit) | Trastuzumab-vc-MMAE | Rat | 7 | Decrease in DAR | [9] |
| Non-cleavable (PEG6-C2) | C16-PEG6-C2-MMAD | Mouse | 4.5 | Stable | [5] |
| Non-cleavable (SMCC) | Trastuzumab-SMCC-DM1 | Human | - | Highly Stable | [4] |
Note: The data presented are illustrative and compiled from different studies. Direct comparison should be made with caution.
In Vitro Cytotoxicity
The in vitro potency of an ADC is typically assessed by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines.
| ADC (Antibody-Payload) | Linker Type | Cell Line | IC50 (ng/mL) | Bystander Killing | Reference |
| Anti-CD30-MMAE | Cleavable (Val-Cit) | Karpas 299 (Antigen+) | 5-10 | Yes | [1] |
| Anti-CD30-MMAE | Non-cleavable | Karpas 299 (Antigen+) | 10-20 | No | [1] |
| Anti-HER2-DM1 | Non-cleavable (SMCC) | SK-BR-3 (HER2+++) | ~10 | No | [4] |
| Anti-HER2-MMAE | Cleavable (Val-Cit) | NCI-N87 (HER2+++) | ~1 | Yes | [1] |
Note: The data presented are illustrative and compiled from different studies. Direct comparison should be made with caution.
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to control tumor growth in preclinical animal models.
| ADC (Antibody-Payload) | Linker Type | Xenograft Model | Tumor Growth Inhibition | Reference |
| Anti-CD79b-MMAE | Cleavable (Tandem) | Jeko-1 | Efficacious | [6] |
| Anti-HER2-Exatecan | Cleavable (Exolinker) | NCI-N87 | Comparable to T-DXd | [14] |
| C16-MMAD | Non-cleavable (PEG6-C2) | BxPC3 | Dose-dependent efficacy | [5] |
| Trastuzumab-DM1 | Non-cleavable (SMCC) | Multiple | Potent anti-tumor activity | [15] |
Note: The data presented are illustrative and compiled from different studies. Direct comparison should be made with caution.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of an ADC.
-
Cell Seeding: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.[16][17][18]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and a non-targeting isotype control ADC for a period of 72-144 hours.[16][17][18]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan.[16][17][18]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[17][18]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[18]
Plasma Stability Assay
This assay evaluates the stability of the ADC and the extent of premature payload release in plasma.
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human) at 37°C for various time points (e.g., 0, 1, 3, 7 days).[19]
-
Sample Preparation: At each time point, precipitate plasma proteins to separate the ADC from the released payload.[20]
-
Analysis of Released Payload: Quantify the amount of free payload in the supernatant using liquid chromatography-mass spectrometry (LC-MS).[13][20]
-
Analysis of ADC Integrity: Analyze the ADC fraction to determine the drug-to-antibody ratio (DAR) over time, often using techniques like hydrophobic interaction chromatography (HIC) or LC-MS.[9]
-
Data Analysis: Plot the percentage of released payload or the change in DAR over time to assess the stability of the linker.
In Vivo Xenograft Efficacy Study
This study assesses the anti-tumor activity of the ADC in a living organism.
-
Model Development: Implant human tumor cells subcutaneously into immunocompromised mice.[21][22]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Treatment: Administer the ADC, a vehicle control, and relevant control antibodies intravenously to different groups of mice.[21][23]
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice weekly) for a defined period.[6]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to determine the extent of tumor growth inhibition.[6]
Conclusion
The selection of a cleavable or non-cleavable linker is a critical, context-dependent decision in the development of an ADC. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous in treating heterogeneous tumors.[1] However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity.[6] Non-cleavable linkers provide enhanced stability, a potentially wider therapeutic window, and a more favorable safety profile.[4][8] Their efficacy is, however, dependent on ADC internalization and they lack a significant bystander effect. The optimal linker strategy must be empirically determined for each ADC, taking into consideration the target antigen, the tumor biology, and the properties of the cytotoxic payload to achieve the desired balance of efficacy and safety.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. In vitro cytotoxicity assay [bio-protocol.org]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Balancing Act: How PEG Linker Length Dictates Drug Delivery Success
The length of the polyethylene glycol (PEG) linker in drug delivery systems is a critical design parameter that significantly influences therapeutic efficacy. A delicate balance exists, where longer linkers can enhance circulation time and tumor accumulation, while shorter linkers may facilitate more efficient cellular uptake. This guide provides a comparative analysis of the impact of PEG linker length on various aspects of drug delivery, supported by experimental data and detailed methodologies to aid researchers in the design and optimization of next-generation therapeutic conjugates and nanoparticles.
The strategic incorporation of PEG linkers, a process known as PEGylation, is a widely adopted method to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] These flexible, hydrophilic chains act as spacers between a drug and its carrier, such as an antibody or nanoparticle, influencing solubility, stability, and in vivo behavior. The choice of PEG linker length is not trivial, as it can dramatically alter the therapeutic window of a drug.[1]
Comparative Analysis of PEG Linker Length on Drug Delivery Parameters
The following table summarizes quantitative data from various preclinical studies, offering a comparative overview of how different PEG linker lengths affect key drug delivery metrics. It is important to note that the results can be context-dependent, varying with the specific drug carrier, payload, and experimental model.
| Parameter | Shorter PEG Linkers (e.g., < 2 kDa) | Longer PEG Linkers (e.g., > 5 kDa) | Key Findings and Citations |
| In Vivo Circulation Half-Life | Generally shorter half-life. | Significantly extended half-life. | Longer PEG chains increase the hydrodynamic radius, reducing renal clearance. For example, a 10 kDa PEG linker extended the half-life of an affibody-drug conjugate 11.2-fold compared to a non-PEGylated version.[2] |
| Tumor Accumulation | May be lower due to faster clearance. | Generally higher accumulation in tumors. | Enhanced tumor accumulation with longer linkers is often a direct consequence of prolonged circulation, leading to greater opportunity for the enhanced permeability and retention (EPR) effect in solid tumors. In folate-linked liposomes, a 10 kDa PEG linker resulted in significantly higher tumor accumulation compared to 2 kDa or 5 kDa linkers.[3][4] |
| Cellular Uptake (In Vitro) | Often higher uptake. | Can be reduced due to steric hindrance. | Shorter PEG linkers (e.g., 350 Da) have been shown to lead to the greatest increase in cell uptake efficiency in some nanoparticle systems.[5][6] Conversely, some studies show no significant difference in vitro between different PEG lengths.[3][4] |
| In Vitro Cytotoxicity | Can be higher. | May be reduced. | A potential reduction in in vitro cytotoxicity with longer linkers can be a trade-off for improved in vivo performance.[1] For instance, a 10 kDa PEG modification on an affibody-drug conjugate led to a 22.5-fold reduction in in vitro cytotoxicity compared to a non-PEGylated conjugate.[7] |
| In Vivo Efficacy | Variable, dependent on the balance of factors. | Often improved, despite potentially lower in vitro cytotoxicity. | The improved pharmacokinetics and tumor targeting of longer linkers frequently translate to superior in vivo antitumor activity. For example, antibody-drug conjugates with 8, 12, and 24 PEG units showed a 75-85% reduction in tumor weight, compared to a 35-45% reduction with 2 and 4 PEG units.[8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of studies. Below are representative protocols for key experiments cited in the literature.
In Vitro Cellular Uptake Assay
-
Cell Culture: Target cancer cells (e.g., KB cells for folate receptor overexpression) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Preparation of Drug Carriers: Prepare drug delivery systems (e.g., liposomes, nanoparticles) with varying PEG linker lengths conjugated to a fluorescent marker or the therapeutic agent.
-
Incubation: Seed cells in 24-well plates and allow them to adhere overnight. The following day, treat the cells with the prepared drug carriers at a specific concentration.
-
Quantification: After a defined incubation period (e.g., 5 hours), wash the cells to remove non-internalized carriers.[4] Lyse the cells and quantify the internalized drug or fluorescent marker using a plate reader or flow cytometry.
In Vivo Pharmacokinetic Study
-
Animal Model: Utilize appropriate animal models, such as immunodeficient mice bearing tumor xenografts.
-
Administration: Administer the drug delivery systems with different PEG linker lengths intravenously to the animals at a specified dose.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Analysis: Process the blood samples to isolate plasma. Quantify the concentration of the drug or carrier in the plasma using methods like ELISA or LC-MS/MS.
-
Half-Life Calculation: Determine the circulation half-life by fitting the plasma concentration-time data to a pharmacokinetic model.[2]
In Vivo Antitumor Efficacy Study
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunodeficient mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize the mice into treatment groups, including a control group (e.g., saline) and groups for each PEG linker length formulation.
-
Dosing: Administer the treatments intravenously according to a predetermined schedule (e.g., once weekly for three weeks).
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis. The reduction in tumor weight is a key efficacy endpoint.[8]
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz (DOT language) provide clear visualizations of experimental processes and the interplay of different factors.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Critical Length of PEG Grafts on lPEI/DNA Nanoparticles for Efficient in Vivo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
A Researcher's Guide to Validating the Purity of Synthesized Propargyl-PEG8-Boc
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized linkers is a critical, non-negotiable step in the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of analytical methods for validating the purity of Propargyl-PEG8-Boc, a commonly used heterobifunctional linker. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative linkers.
The precise structure and purity of this compound are paramount to ensure batch-to-batch consistency, reliable conjugation, and ultimately, the safety and efficacy of the final drug product. This guide will delve into the essential analytical techniques required to confirm the identity and purity of this linker, as well as to identify potential process-related impurities.
Comparative Analysis of Purity Validation Techniques
A multi-pronged analytical approach is essential for the robust characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each technique provides unique and complementary information regarding the structure and purity of the synthesized compound.
| Analytical Technique | Information Provided | Typical Acceptance Criteria |
| ¹H NMR | Confirms the presence of key functional groups (propargyl, PEG, Boc) and their relative ratios. | Chemical shifts and integration values consistent with the expected structure. |
| ¹³C NMR | Provides detailed information on the carbon backbone and the absence of major carbon-containing impurities. | Chemical shifts consistent with the proposed structure. |
| RP-HPLC | Determines the purity of the compound by separating it from non-polar and closely related impurities. | Purity ≥95% (typically >98% for high-quality material). |
| Mass Spectrometry (ESI-MS) | Confirms the molecular weight of the compound. | Observed mass consistent with the calculated exact mass. |
Characterization of this compound and Alternatives
The following table summarizes the key physicochemical properties of this compound and provides a comparison with commercially available alternatives with different PEG chain lengths, such as Propargyl-PEG4-Boc and Propargyl-PEG12-Boc.
| Parameter | Propargyl-PEG4-Boc | This compound | Propargyl-PEG12-Boc |
| Molecular Formula | C₁₆H₂₉NO₆ | C₂₄H₄₅NO₁₀ | C₃₂H₆₁NO₁₄ |
| Molecular Weight | 331.41 g/mol | 507.62 g/mol | 683.83 g/mol |
| Purity (Typical) | >96% | >96% | >96% |
| CAS Number | 1219810-90-8 | 2183440-31-3 | 1520979-34-3 |
Note: The data presented for this compound is based on typical specifications from commercial suppliers.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the recommended methods for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Chemical Shift Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
Expected Chemical Shifts (δ, ppm in CDCl₃):
-
~1.44 (s, 9H): tert-butyl protons of the Boc group.
-
~2.41 (t, 1H): Acetylenic proton of the propargyl group.
-
~3.2-3.4 (m, 2H): Methylene protons adjacent to the Boc-protected amine.
-
~3.5-3.7 (m, 32H): Methylene protons of the PEG chain.
-
~4.19 (d, 2H): Methylene protons adjacent to the alkyne.
-
~5.0 (br s, 1H): NH proton of the carbamate.
-
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more scans may be required for a good signal-to-noise ratio.
-
-
Expected Chemical Shifts (δ, ppm in CDCl₃):
-
~28.4: Methyl carbons of the Boc group.
-
~40.5: Methylene carbon adjacent to the Boc-protected amine.
-
~58.6: Methylene carbon adjacent to the alkyne.
-
~69.0-70.6: Methylene carbons of the PEG chain.
-
~74.7: Acetylenic carbon (CH).
-
~79.2: Quaternary carbon of the Boc group.
-
~80.0: Quaternary acetylenic carbon.
-
~156.0: Carbonyl carbon of the Boc group.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.
Mass Spectrometry (MS)
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol:
-
System: A mass spectrometer equipped with an electrospray ionization source.
-
Sample Infusion: The sample can be introduced directly via a syringe pump or as the eluent from an HPLC system.
-
Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) with the calculated exact mass of the expected product. For this compound (C₂₄H₄₅NO₁₀), the calculated monoisotopic mass is 507.3043 g/mol .
Visualization of the Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Workflow for the synthesis and purity validation of this compound.
Identification of Potential Impurities
A thorough understanding of the synthetic route is crucial for anticipating potential impurities. The synthesis of this compound typically involves the propargylation of a PEG derivative followed by the introduction of the Boc-protected amine.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of the initial PEG-amine or propargylating agent.
-
Di-propargylated PEG: If the starting PEG material has two reactive sites, a di-substituted impurity may form.
-
Byproducts of Boc-protection: Incomplete protection can leave free amine, and side reactions can lead to the formation of tert-butylated byproducts.
-
PEG-related Impurities: The starting PEG material itself can contain a distribution of different PEG chain lengths, leading to a final product with varying PEG unit numbers. Additionally, degradation of PEG can introduce impurities such as formaldehyde and formic acid.
The following diagram illustrates the relationship between the synthesis steps and potential impurities.
Caption: Synthesis pathway and potential byproducts.
By adhering to the rigorous analytical protocols outlined in this guide, researchers can confidently validate the purity of their synthesized this compound, ensuring the quality and reliability of this critical component in their drug development pipeline.
Propargyl-PEG8-Boc in Synthesis: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical step in the synthesis of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Propargyl-PEG8-Boc has emerged as a versatile linker, offering a balance of hydrophilicity, defined length, and chemical functionality. This guide provides an objective comparison of the performance of molecules synthesized with this compound against alternative linkers, supported by experimental data and detailed protocols.
This compound is a polyethylene glycol (PEG)-based linker featuring a terminal propargyl group and a Boc-protected amine. The propargyl group's terminal alkyne is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," enabling efficient and specific conjugation to molecules containing an azide group.[1][2] The eight-unit PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3][4] The Boc-protected amine provides a stable functional group that, after deprotection, can be used for further modification.
Performance in PROTACs: Impact of Linker Length
In the realm of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The length of the PEG linker is a key determinant of the efficacy of the resulting degrader.
While specific data for PROTACs synthesized with the exact this compound linker is not extensively published in publicly available literature, comparative studies on PROTACs with varying PEG linker lengths offer valuable insights. For instance, in the development of BCR-ABL degraders for Chronic Myeloid Leukemia, a study demonstrated that a PROTAC with a single PEG unit was more effective at reducing BCR-ABL levels and inhibiting cell proliferation in K562 cells compared to those with longer PEG chains.[3] This highlights that for certain target-E3 ligase pairs, a shorter linker may be optimal for inducing a productive ternary complex.
Conversely, for other targets, longer linkers have shown superior performance. Studies on TANK-binding kinase 1 (TBK1) targeting PROTACs indicated that linkers shorter than 12 atoms showed no significant activity, whereas those with longer linkers demonstrated robust degradation.[5] Similarly, for estrogen receptor-α (ERα) targeting PROTACs, a 16-atom PEG linker was found to be significantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities.[5] These findings underscore that the optimal linker length is target-dependent and often requires empirical determination.
Table 1: Comparative Efficacy of PROTACs with Different PEG Linker Lengths
| Target Protein | Linker Length | Biological Activity Metric | Value | Cell Line |
| BCR-ABL | 1 PEG unit | IC50 (Cell Proliferation) | ~0.36 nM | K562 |
| BCR-ABL | >1 PEG unit | IC50 (Cell Proliferation) | >0.36 nM | K562 |
| ERα | 12-atom PEG | Degradation | Less Potent | - |
| ERα | 16-atom PEG | Degradation | More Potent | - |
| TBK1 | <12 atoms | Degradation | No Activity | - |
| TBK1 | >12 atoms | Degradation | Active | - |
Application in Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. This compound can be utilized in this context, with the propargyl group allowing for site-specific conjugation to an azide-modified antibody via click chemistry.[6][7] The PEG component can enhance the solubility and stability of the ADC.
Alternative Linkers
The primary alternatives to this compound are other PEG linkers of varying lengths and linkers with different chemical properties, such as alkyl chains or more rigid structures.
-
PEG Linkers of Different Lengths: As highlighted in the PROTAC examples, altering the number of PEG units can significantly impact biological activity. Shorter PEG linkers (e.g., PEG1, PEG2, PEG4) may be advantageous in cases where a more compact structure is required for optimal ternary complex formation.[3] Longer PEG linkers (e.g., PEG12, PEG24) can provide greater flexibility and reach for targets with less accessible binding sites.[10]
-
Alkyl Linkers: Simple alkyl chains offer a more hydrophobic alternative to PEG linkers. In some instances, the hydrophobicity of the linker can influence cell permeability and other pharmacokinetic properties. However, the increased hydrophilicity of PEG linkers is often favored for improving the solubility of the overall molecule.[11]
-
Rigid Linkers: For certain applications, more rigid linkers, such as those incorporating cyclic structures or alkynes, are employed to restrict the conformational flexibility of the molecule. This can sometimes lead to a more favorable orientation for binding and activity.[12]
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of molecules using this compound. Below are generalized protocols for the synthesis of a PROTAC and the subsequent evaluation of its biological activity.
Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes a general two-step synthesis of a PROTAC where an azide-functionalized E3 ligase ligand is coupled to an alkyne-containing target protein ligand derived from this compound.
Step 1: Synthesis of Alkyne-Functionalized Target Protein Ligand
-
Deprotection of this compound: Dissolve this compound in a suitable solvent such as dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc protecting group. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Amide Coupling: Dissolve the deprotected propargyl-PEG8-amine and the target protein ligand (containing a carboxylic acid) in an anhydrous solvent like N,N-dimethylformamide (DMF). Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature overnight.
-
Purification: Purify the resulting alkyne-functionalized target protein ligand by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: Dissolve the alkyne-functionalized target protein ligand and the azide-containing E3 ligase ligand in a solvent mixture, typically t-butanol and water.
-
Catalyst Addition: Add a copper(II) sulfate (CuSO4) solution and a reducing agent such as sodium ascorbate to generate the active copper(I) catalyst in situ.
-
Reaction and Purification: Stir the reaction mixture at room temperature until LC-MS analysis indicates complete consumption of the starting materials. Purify the final PROTAC product using preparative HPLC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to assess the ability of a synthesized PROTAC to induce the degradation of a target protein in a specific cell line.
-
Cell Culture and Treatment: Plate the desired cells (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of the lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Visualizing Synthesis and Biological Pathways
To better understand the processes involved, the following diagrams illustrate the key synthetic pathway and the mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Impact of HER2-targeting antibody drug conjugates in treatment strategies for patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Propargyl-PEG8-Boc: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of Propargyl-PEG8-Boc, a PROTAC linker used in the synthesis of PROTACs.[1][2] Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
I. Understanding the Compound
This compound is a heterobifunctional linker containing a propargyl group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. While specific hazard data for this compound is limited, a conservative approach to handling and disposal is recommended based on its constituent parts. The PEG component is generally considered biodegradable and of low toxicity.[3][4] However, the reactivity of the propargyl group and the potential for the compound to be contaminated with other laboratory reagents necessitate careful disposal.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or if dust is generated. |
III. Disposal Procedures
The primary method for the disposal of this compound is through a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other waste streams to avoid unintended reactions.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed container.
-
For solutions, use a compatible, leak-proof container. Ensure the container is appropriate for flammable liquids if a flammable solvent was used.
-
-
Labeling: Label the waste container clearly with the full chemical name: "this compound". If mixed with a solvent, include the name and concentration of the solvent.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from heat or ignition sources.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal in accordance with local, state, and federal regulations.[4][5]
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[5]
-
Collect: Place all contaminated materials into a labeled, sealed container for disposal as chemical waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Propargyl-PEG8-Boc
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Propargyl-PEG8-Boc, a PEG-based PROTAC linker. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds present several potential hazards. The primary risks include acute toxicity if swallowed, skin and eye irritation, and respiratory tract irritation.[1] The propargyl group, a component of this molecule, is found in chemicals that are flammable, toxic, and can cause severe skin and eye burns.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, powder-free.[5] Check manufacturer's compatibility chart. | To prevent skin contact and absorption.[2][3][4][6] The substance may be fatal if absorbed through the skin.[4] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must meet ANSI Z.87.1 standard.[7] | To protect against splashes and aerosols that can cause serious eye irritation or burns.[1][2][3][4] |
| Body Protection | Disposable gown or lab coat | Long-sleeved, with a closed front. Polyethylene-coated polypropylene or other resistant laminate materials are recommended.[5] | To protect skin and clothing from contamination.[2][3][6] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | A respirator may be required if ventilation is inadequate.[1][2][4] | To prevent inhalation of dust, fumes, or aerosols which may cause respiratory irritation.[1][3][4] |
Step-by-Step Handling Protocol
Proper handling techniques are critical to minimize exposure and ensure experimental integrity.
Experimental Workflow for Handling this compound
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. multichemindia.com [multichemindia.com]
- 3. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. PROPARGYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
